Product packaging for 4-(Morpholine-4-sulfonyl)-benzoic acid(Cat. No.:CAS No. 10252-82-1)

4-(Morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B077692
CAS No.: 10252-82-1
M. Wt: 271.29 g/mol
InChI Key: IGXVSENNUSQCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Morpholine-4-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO5S B077692 4-(Morpholine-4-sulfonyl)-benzoic acid CAS No. 10252-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXVSENNUSQCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339884
Record name 4-(Morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-82-1
Record name 4-(Morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholine-4-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document details a plausible and commonly employed synthetic pathway, outlines rigorous characterization methodologies, and presents expected analytical data. The synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. Characterization is described using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with a reported melting point for the final compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of related compounds.

Introduction

This compound is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of structural features makes it a compound of interest for various applications in medicinal chemistry. The benzoic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and the morpholine ring can improve physicochemical properties such as solubility and metabolic stability.

This guide details the synthesis and characterization of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthesis of this compound

The most direct and widely recognized method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and morpholine.

Synthetic Pathway

The logical disconnection of the target molecule at the sulfonamide bond points to 4-(chlorosulfonyl)benzoic acid and morpholine as the key starting materials. The reaction proceeds via the attack of the secondary amine of the morpholine ring on the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_reactants Starting Materials cluster_product Product 4_chlorosulfonylbenzoic_acid 4-(Chlorosulfonyl)benzoic acid Target_Molecule This compound 4_chlorosulfonylbenzoic_acid->Target_Molecule + Morpholine (Base, Solvent) Morpholine Morpholine

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Morpholine

  • A suitable base (e.g., triethylamine, pyridine, or an excess of morpholine)

  • An appropriate aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the base (1.1 - 2.0 eq) followed by the dropwise addition of morpholine (1.0 - 1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • If a water-miscible solvent like THF or acetonitrile is used, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer as described above.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₃NO₅S[1][2]
Molecular Weight 271.29 g/mol [1][2]
Appearance White to off-white solid
Melting Point 260-261 °C (from acetic acid)
Spectroscopic Data

While specific spectra for the title compound are not available in the provided search results, the expected spectral data based on its structure are outlined below. This information is derived from the analysis of related compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.

    • The aromatic protons would likely appear as two doublets in the region of δ 7.8-8.2 ppm, characteristic of a para-substituted benzene ring.

    • The protons of the morpholine ring are expected to appear as two triplets around δ 3.0-3.8 ppm. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 11 carbon atoms in the molecule.

    • The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.

    • The aromatic carbons would appear in the region of δ 125-150 ppm.

    • The carbons of the morpholine ring are expected to be in the range of δ 45-70 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad)
C=O stretch (Carboxylic acid) 1680-1710
S=O stretch (Sulfonamide) 1330-1370 and 1140-1180
C-N stretch (Morpholine) 1000-1250
C-O-C stretch (Morpholine) 1070-1150
Aromatic C-H stretch 3000-3100
Aromatic C=C stretch 1450-1600

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₃NO₅S), the expected molecular ion peak [M+H]⁺ would be at m/z 272.06.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Start Dissolve 4-(chlorosulfonyl)benzoic acid Add_Base Add Base Start->Add_Base Add_Morpholine Add Morpholine Add_Base->Add_Morpholine Reaction Stir at Room Temperature Add_Morpholine->Reaction Quench Quench with Water Reaction->Quench Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Characterize Physical and Spectroscopic Analysis Recrystallize->Characterize

Caption: General experimental workflow for the synthesis and purification.

G Pure_Compound Pure this compound MP Melting Point Pure_Compound->MP NMR NMR (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Structure_Confirmed Structure and Purity Confirmed MP->Structure_Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Logical relationship for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for obtaining the target compound. The comprehensive characterization plan, employing a suite of analytical techniques, ensures the confirmation of its structure and purity. This information serves as a valuable starting point for researchers and professionals in the field of drug development, facilitating the exploration of this and related molecules for their potential therapeutic applications. Further research to obtain and publish the specific spectral data for this compound is highly encouraged to enrich the scientific literature.

References

"4-(Morpholine-4-sulfonyl)-benzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and potential biological activities of 4-(Morpholine-4-sulfonyl)-benzoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented in a clear and accessible format.

Introduction

This compound is a synthetic organic compound that incorporates a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry. The benzoic acid group provides a carboxylic acid function for potential interactions with biological targets, the sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents, and the morpholine ring can improve pharmacokinetic properties such as solubility and metabolic stability. This guide aims to consolidate the available scientific data on this compound to facilitate its further investigation and application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₅S[1]
Molecular Weight 271.29 g/mol [1]
CAS Number 10252-82-1[2]
Appearance White to off-white solid[2]
Melting Point 260-261 °C[2]
Boiling Point 483.3±55.0 °C (Predicted)[2]
Density 1.440±0.06 g/cm³ (Predicted)[2]
pKa 3.65±0.10 (Predicted)[2]
Solubility While specific quantitative data is limited in the literature, general solubility information suggests it is soluble in acetic acid.[2] Based on its structure, it is expected to have some solubility in polar organic solvents like DMSO and DMF.[3] Its solubility in water is likely low but can be increased in basic aqueous solutions due to the formation of the carboxylate salt.[4]

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, typically in the range of 7.5-8.5 ppm. The morpholine ring protons would appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, likely in the 3.0-4.0 ppm region. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The two different methylene carbons of the morpholine ring would appear in the aliphatic region, generally between 40 and 70 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.[7][8]

  • S=O stretch (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-N stretch (Morpholine): A band in the 1100-1300 cm⁻¹ region.

  • C-O-C stretch (Morpholine): A band around 1115 cm⁻¹.[9]

  • Aromatic C=C stretch: Peaks in the 1450–1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 271. Fragmentation patterns would likely involve the loss of the morpholine ring, the sulfonyl group (SO₂), and the carboxylic acid group (COOH or CO₂).[10][11] A common fragmentation for sulfonamides is the cleavage of the S-N bond.[12]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from the commercially available starting material, 4-(Chlorosulfonyl)benzoic acid.

dot

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 4-(Chlorosulfonyl)benzoic acid reaction Nucleophilic Acyl Substitution start1->reaction start2 Morpholine start2->reaction acidification Acidification reaction->acidification Reaction Mixture filtration Filtration acidification->filtration Precipitate Formation washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization Crude Product product This compound recrystallization->product Pure Product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Morpholine

  • A suitable base (e.g., triethylamine or pyridine)

  • An appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Chlorosulfonyl)benzoic acid in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of morpholine and the base in the same solvent.

  • Add the morpholine solution dropwise to the cooled solution of 4-(Chlorosulfonyl)benzoic acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Upon completion of the reaction, the solvent can be removed under reduced pressure.

  • The residue is then treated with 1M HCl to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.[13]

Purification

Recrystallization is a common method for purifying the crude product.

dot

PurificationWorkflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: General workflow for purification by recrystallization.

Procedure:

  • The crude this compound is dissolved in a minimal amount of a hot solvent. Acetic acid has been reported as a suitable solvent.[2] A mixture of ethanol and water could also be effective.[14]

  • The hot solution is allowed to cool slowly to room temperature, during which pure crystals of the product should form.

  • The mixture is then cooled further in an ice bath to maximize the yield of the crystals.

  • The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • The purified crystals are then dried under vacuum.[15][16]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively reported, the structural motifs present suggest potential therapeutic applications.

  • Antimicrobial Activity: The sulfonamide group is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[17] The morpholine moiety has also been incorporated into various antimicrobial agents. Therefore, this compound is a candidate for investigation as an antimicrobial agent.[18][19]

  • Anticancer Activity: Many sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, cell cycle arrest, and induction of apoptosis.[20][21] A recent study on 4-(phenylsulfonyl)morpholine derivatives showed potent activity against triple-negative breast cancer by inducing ER stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway, leading to cell-cycle arrest and apoptosis.[22][23]

dot

SignalingPathway compound 4-(Phenylsulfonyl)morpholine Derivatives er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway er_stress->p53 cell_cycle_arrest G2/M Cell Cycle Arrest upr->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential anticancer signaling pathways for related compounds.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of new therapeutic agents. This technical guide has summarized its known physical and chemical properties and provided detailed, generalized protocols for its synthesis and purification. While specific experimental data for some properties, particularly solubility and comprehensive spectral analysis, are not fully available in the public domain, this document provides a solid foundation for researchers to build upon. The potential for antimicrobial and anticancer activity warrants further investigation into the biological effects and mechanisms of action of this molecule.

References

"4-(Morpholine-4-sulfonyl)-benzoic acid" CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

Core Compound Identification

CAS Number: 10252-82-1[1][2][3][4]

Chemical Structure:

This compound is a chemical compound featuring a benzoic acid core with a morpholine sulfonyl group attached at the para-position.[5] The structure combines three key pharmacologically relevant motifs: a benzoic acid scaffold, a sulfonyl linker, and a morpholine ring.[5]

Molecular Formula: C₁₁H₁₃NO₅S[3][4][5]

IUPAC Name: 4-(morpholine-4-sulfonyl)benzoic acid[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 271.29 g/mol [3][4]
Appearance White solid (typical)
SMILES O=S(N1CCOCC1)(c2ccc(C(O)=O)cc2)=O
InChIKey IGXVSENNUSQCOL-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine.[5]

General Synthesis Protocol

This protocol is based on the common synthetic route described for similar sulfonamides.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Morpholine

  • A suitable base (e.g., triethylamine, diisopropylethylamine)[5]

  • An appropriate organic solvent (e.g., tetrahydrofuran (THF))[5]

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid in the chosen organic solvent.

  • Cool the mixture in an ice bath.

  • Add the base to the solution, followed by the dropwise addition of morpholine while maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12 hours) to ensure the completion of the reaction.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting residue is then dissolved in water, and the solution is acidified with hydrochloric acid.

  • The acidification protonates the carboxylate salt, leading to the precipitation of the final product, this compound.[5]

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product A 4-(Chlorosulfonyl)benzoic acid E Mixing and Reaction A->E B Morpholine B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., THF) D->E F Solvent Removal E->F G Acidification F->G H Filtration and Drying G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While this compound itself may not have potent direct antimicrobial activity, it serves as a crucial scaffold and intermediate in the synthesis of novel therapeutic agents. The broader class of sulfonamides is well-established for its antimicrobial properties.[6] Derivatives of benzoic acid with sulfonyl groups have shown notable antimicrobial activity.[5] For instance, the related compound 4-(Phenylsulfonyl) morpholine has been investigated for its ability to modulate the antibiotic activity against multidrug-resistant strains.[6]

Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is through the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Testing Workflow Diagram

G A Prepare Stock Solution of Compound B Serial Dilutions in 96-Well Plate A->B C Inoculate with Microbial Suspension B->C D Incubate Plate C->D E Observe for Growth Inhibition D->E F Determine MIC Value E->F

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity and for quantitative analysis of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight and confirm the elemental composition.

References

Unraveling the Potential Mechanism of Action of 4-(Morpholine-4-sulfonyl)-benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound featuring a unique combination of three pharmacologically significant moieties: a benzoic acid core, a sulfonyl linker, and a morpholine ring.[1] This structural arrangement suggests a rational design approach aimed at exploring novel therapeutic activities. While direct and extensive studies on the specific mechanism of action of this compound are limited in publicly available literature, this technical guide consolidates the existing knowledge derived from the analysis of its structural components and the biological activities of closely related derivatives. This document aims to provide a foundational understanding for researchers and professionals in drug development by inferring potential mechanisms of action and highlighting areas for future investigation.

Rationale for Investigation and Physicochemical Properties

The design of this compound is predicated on the established pharmacological relevance of its constituent parts. The benzoic acid moiety provides a versatile scaffold, the sulfonyl group acts as a stable linker, and the morpholine ring is a well-known pharmacophore present in numerous approved drugs, often enhancing potency and modulating pharmacokinetic properties.

PropertyValueReference
CAS Number 10252-82-1[2]
Molecular Formula C₁₁H₁₃NO₅S[2]
Molecular Weight 271.29 g/mol [2]

Inferred Mechanisms of Action from Related Compounds

Antimicrobial and Antibiotic Modulatory Activity

Derivatives of 4-(sulfonyl)benzoic acid have been explored for their antimicrobial properties. For instance, novel compounds derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated antimicrobial activity against Gram-positive bacterial strains.[3] Furthermore, a closely related compound, 4-(Phenylsulfonyl)morpholine, has been shown to modulate the activity of aminoglycoside antibiotics, reducing the minimum inhibitory concentration (MIC) against multidrug-resistant Gram-negative bacteria. This suggests a potential mechanism involving the disruption of bacterial resistance pathways or enhancement of the efficacy of conventional antibiotics.

A proposed general workflow for the synthesis of such derivatives is outlined below.

G cluster_start Starting Materials cluster_reaction1 Chlorosulfonation cluster_intermediate Intermediate cluster_reaction2 Amidation cluster_final Final Product Benzoic Acid Derivative Benzoic Acid Derivative Reaction1 Chlorosulfonation Reaction Benzoic Acid Derivative->Reaction1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction1 SulfonylChloride 4-(Chlorosulfonyl)benzoic Acid Reaction1->SulfonylChloride Reaction2 Nucleophilic Substitution SulfonylChloride->Reaction2 Morpholine Morpholine Morpholine->Reaction2 FinalProduct This compound Reaction2->FinalProduct

General Synthetic Workflow.
Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Recent studies have focused on sulfamoyl-benzamide derivatives, which share the core structure of this compound, as inhibitors of h-NTPDases. These enzymes (h-NTPDase1, -2, -3, and -8) are implicated in a variety of pathological conditions, including thrombosis, inflammation, and cancer. A derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3.[4] This suggests that this compound could potentially act as an inhibitor of these enzymes, thereby modulating purinergic signaling pathways.

CompoundTargetIC₅₀ (µM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07

Table adapted from data on related sulfamoyl-benzamide derivatives.[4]

The potential inhibitory action on h-NTPDases could interfere with the hydrolysis of extracellular ATP and ADP, which are key signaling molecules. An interruption in this process can have significant downstream effects on cellular processes regulated by purinergic receptors.

h-NTPDases h-NTPDases AMP/Adenosine AMP/Adenosine h-NTPDases->AMP/Adenosine Purinergic Receptors (P2X, P2Y) Purinergic Receptors (P2X, P2Y) Cellular Response Cellular Response Purinergic Receptors (P2X, P2Y)->Cellular Response signaling cascade Inhibitor 4-(Morpholine-4-sulfonyl)- benzoic acid (Hypothesized) Inhibitor->h-NTPDases inhibition Extracellular ATP/ADP Extracellular ATP/ADP Extracellular ATP/ADP->Purinergic Receptors (P2X, P2Y) activation

Hypothesized h-NTPDase Inhibition.
Cannabinoid Receptor Modulation

A structurally related compound, quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), has been investigated as a synthetic cannabinoid receptor agonist.[5] This indicates that the morpholine-4-sulfonyl benzoic acid moiety can be incorporated into larger molecules that interact with specific G-protein coupled receptors. While this compound itself is unlikely to be a potent cannabinoid agonist due to the absence of other necessary pharmacophoric features, this finding suggests that the core structure could serve as a scaffold for developing modulators of other receptor systems.

Experimental Protocols for Analogous Compounds

Detailed experimental protocols for this compound are not available. However, methodologies used for the synthesis and evaluation of its derivatives can serve as a template for future studies.

General Synthesis of Sulfamoyl-benzoic Acid Derivatives[4]
  • Chlorosulfonation: A benzoic acid derivative is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then treated with an appropriate amine (e.g., morpholine) in an aqueous medium to form the sulfonamide.

  • Carboxamide Formation (for further derivatization): The carboxylic acid group of the sulfamoyl-benzoic acid can be coupled with various amines using standard carbodiimide coupling agents like EDC with a catalytic amount of DMAP in a suitable solvent mixture (e.g., DCM and DMF).

In Vitro h-NTPDase Inhibition Assay[4]
  • Enzyme Preparation: Recombinant human NTPDase isoforms are expressed and purified.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂, MgCl₂, and KCl) is prepared.

  • Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, assay buffer, the substrate (ATP or ADP), and varying concentrations of the test compound.

  • Detection: The amount of inorganic phosphate released from the hydrolysis of the nucleotide substrate is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a rationally designed molecule with potential therapeutic applications, inferred from the known activities of its structural analogs. The current body of evidence points towards possible antimicrobial, antibiotic-modulating, and h-NTPDase inhibitory activities. However, a significant knowledge gap exists regarding its specific mechanism of action.

Future research should focus on:

  • Target Identification: Employing high-throughput screening and target-based assays to identify the primary biological targets of this compound.

  • In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to validate its potential therapeutic effects and elucidate the downstream signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for identified targets.

A thorough investigation into these areas will be crucial to fully understand the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

Biological Activity Screening of 4-(Morpholine-4-sulfonyl)-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible, direct biological activity screening data for the specific compound 4-(Morpholine-4-sulfonyl)-benzoic acid is limited. This guide, therefore, presents a comprehensive, rational screening strategy based on the known pharmacological activities of its constituent chemical motifs: the morpholine ring, the sulfonamide group, and the benzoic acid core. The experimental protocols provided are established methods for assessing the biological activities proposed herein.

Introduction

The compound this compound integrates three pharmacologically significant moieties, making it a molecule of interest for biological screening.

  • Morpholine: A versatile heterocyclic motif frequently found in approved drugs. It can enhance physicochemical properties, metabolic stability, and provide key interaction points with biological targets.[1][2] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

  • Sulfonamide: This functional group is the basis for the historic "sulfa drugs" and is present in a wide range of modern therapeutics.[5][6] Sulfonamides are well-known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria, an enzyme essential for folate synthesis.[6][7] They also exhibit activities as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[8][9]

  • Benzoic Acid: Derivatives of benzoic acid possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The carboxylic acid group can act as a key hydrogen bonding partner or a coordination site for metal ions within enzyme active sites.

Given the therapeutic potential suggested by its structure, a systematic screening cascade is warranted to elucidate the biological activity profile of this compound. This guide outlines a proposed workflow, from initial broad-spectrum screening to more focused mechanistic studies.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad assessments and progressing to more specific assays based on initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Target-Based Screening cluster_2 Phase 3: Mechanistic Studies antimicrobial Antimicrobial Screening (Bacteria & Fungi) enzyme Enzyme Inhibition Assays (e.g., NTPDase, Carbonic Anhydrase) antimicrobial->enzyme If active cytotoxicity General Cytotoxicity (e.g., HEK293, HepG2) cytotoxicity->enzyme If low toxicity pathway Signaling Pathway Analysis enzyme->pathway anti_inflammatory Anti-inflammatory Assays (e.g., VLA-4 Antagonism) anti_inflammatory->pathway sar Structure-Activity Relationship (SAR) Studies pathway->sar

Caption: Proposed screening workflow for this compound.

Data Presentation

Quantitative results from the screening assays should be meticulously documented to facilitate analysis and comparison. The following tables serve as templates for data recording.

Table 1: Antimicrobial Activity Data

Test OrganismCompound Concentration (µg/mL)Percent Inhibition (%)MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
... (other strains)

Table 2: Cytotoxicity Data

Cell LineCompound Concentration (µM)Percent Viability (%)IC50 (µM)
HEK293
HepG2
A549
... (other cell lines)

Table 3: Enzyme Inhibition Data

Target EnzymeSubstrateCompound Concentration (µM)Percent Inhibition (%)IC50 (µM)
h-NTPDase1ATP
h-NTPDase2ATP
h-NTPDase3ATP
h-NTPDase8ATP
Carbonic Anhydrase IICO2
... (other enzymes)

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity to determine the MIC.[13]

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12][13]

  • Inoculum Preparation: Isolate bacterial colonies from an overnight culture on an appropriate agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[12]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][15]

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Incubate for 24-72 hours.[18]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

NTPDase Inhibition Assay

This biochemical assay measures the inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[20]

Principle: NTPDase activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of a substrate like ATP. The liberated phosphate reacts with a malachite green reagent to form a colored complex, which is measured spectrophotometrically. A reduction in color intensity in the presence of the test compound indicates inhibition.[20][21]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris buffer, pH 7.4, containing 5 mM CaCl₂.

    • Enzyme Solution: Prepare a solution of purified human NTPDase (e.g., h-NTPDase1, -2, -3, or -8) in Assay Buffer.

    • Substrate Solution: Prepare a solution of ATP (e.g., 0.5 mM final concentration) in Assay Buffer.

    • Malachite Green Reagent: Prepare by mixing 3 volumes of 0.045% (w/v) malachite green hydrochloride with 1 volume of 4.2% (w/v) ammonium molybdate in 4 M HCl, then add Tween-20 to a final concentration of 0.01%.[20]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted this compound to the test wells.

    • Add 5 µL of buffer (with corresponding DMSO concentration) to positive control wells.

    • Add 20 µL of the NTPDase enzyme solution to test and positive control wells. Add 20 µL of Assay Buffer to negative control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[20]

    • Initiate the reaction by adding 25 µL of the ATP substrate solution to all wells.

    • Incubate at 37°C for 15-30 minutes.

  • Detection: Stop the reaction by adding 50 µL of the Malachite Green Reagent. After 15-20 minutes for color development, measure the absorbance at 630 nm.[21]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.

Potential Signaling Pathway: VLA-4 Mediated Adhesion

Given that some benzoic acid derivatives act as antagonists for Very Late Antigen-4 (VLA-4), a key integrin in cell adhesion, this represents a plausible target for this compound.[22] VLA-4 (α4β1 integrin) is expressed on leukocytes and mediates their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, a critical step in inflammatory cell recruitment.[23][24]

G cluster_0 Leukocyte cluster_1 Endothelial Cell Chemokine Chemokine (e.g., SDF-1) GPCR GPCR Chemokine->GPCR InsideOut Inside-Out Signaling (Talin, Kindlin) GPCR->InsideOut VLA4_low VLA-4 (Low Affinity) InsideOut->VLA4_low VLA4_high VLA-4 (High Affinity) VLA4_low->VLA4_high Conformational Change VCAM1 VCAM-1 VLA4_high->VCAM1 Binding Adhesion Adhesion & Extravasation VCAM1->Adhesion TestCompound 4-(Morpholine-4-sulfonyl) -benzoic acid TestCompound->VLA4_high Antagonism?

Caption: VLA-4 inside-out signaling pathway and potential point of antagonism.

Antagonism of VLA-4 would prevent the firm adhesion of leukocytes to the endothelium, thereby exerting an anti-inflammatory effect. An appropriate screening assay would involve measuring the inhibition of VLA-4-dependent cell adhesion to VCAM-1. This can be achieved using cell-based adhesion assays where VCAM-1 is coated on a plate and the binding of VLA-4-expressing cells (e.g., Jurkat cells) is quantified in the presence and absence of the test compound.[25]

References

"4-(Morpholine-4-sulfonyl)-benzoic acid" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a molecule integrating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring, represents a scaffold of significant interest in medicinal chemistry. The constituent parts of this compound have established roles in pharmacologically active agents, suggesting a potential for diverse biological activities. The benzoic acid group provides a common structural motif in numerous drugs and serves as a versatile synthetic handle. The sulfonamide group is a well-known pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic agents. Finally, the morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability.

This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, synthesis, and the biological activities of structurally related compounds. Due to the limited publicly available data on the specific biological activities of this compound itself, this document also explores the known activities of its derivatives and structural analogs to infer its potential therapeutic applications and guide future research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its synthesis, purification, and characterization.

PropertyValueReference
CAS Number 10252-82-1[1]
Molecular Formula C₁₁H₁₃NO₅S[1]
Molecular Weight 271.29 g/mol [1]
Appearance White to off-white solid
Melting Point 260-261 °C
Predicted pKa 3.65 ± 0.10
Predicted Boiling Point 483.3 ± 55.0 °C
Predicted Density 1.440 ± 0.06 g/cm³

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. This nucleophilic substitution reaction at the sulfonyl chloride is a common method for the formation of sulfonamides.

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Chlorosulfonylbenzoic_Acid 4-(Chlorosulfonyl)benzoic Acid Reaction_Vessel Nucleophilic Substitution (in a suitable solvent with base) 4-Chlorosulfonylbenzoic_Acid->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds[2]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the solution to act as an acid scavenger.

  • Addition of Morpholine: Cool the reaction mixture in an ice bath (0-5 °C). To this cooled solution, add morpholine (1.1 equivalents) dropwise while maintaining the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activities and Rationale for Investigation

While specific biological data for this compound is scarce in the public domain, the known activities of its structural components and derivatives provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial and antibiofilm activities. For instance, some derivatives have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with Minimum Biofilm Eradication Concentration (MBEC) values of 125 µg/mL[2].

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Target_Compound 4-(Morpholine-4-sulfonyl) -benzoic acid (Hypothetical Inhibitor) Target_Compound->Dihydropteroate_Synthase Inhibits

Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, inflammation, and cancer. While some morpholine-containing derivatives in these studies showed abolished activity, this highlights the potential for nuanced structure-activity relationships.

Rational Drug Design and Investigation Workflow

The core structure of this compound serves as a valuable starting point for the rational design of new therapeutic agents. A typical workflow for such an investigation is outlined below.

G Scaffold_Selection Scaffold Selection: 4-(Morpholine-4-sulfonyl) -benzoic acid Library_Synthesis Synthesis of Analog Library (Modification of R-groups) Scaffold_Selection->Library_Synthesis Biological_Screening High-Throughput Biological Screening Library_Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Library_Synthesis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Workflow for rational drug design based on the core scaffold.

Conclusion and Future Directions

This compound is a compound with a promising chemical structure that combines several pharmacologically relevant motifs. While direct biological data for this specific molecule is limited in the current literature, the known activities of its derivatives and structural analogs suggest its potential as a scaffold for the development of new antimicrobial agents and enzyme inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific activities. High-throughput screening against a panel of bacterial strains and enzymes would be a valuable first step. Subsequent structure-activity relationship (SAR) studies on a library of analogs could then guide the optimization of this scaffold for specific therapeutic targets. The detailed synthetic protocol and workflows provided in this guide offer a solid foundation for initiating such research endeavors.

References

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS No. 10252-82-1), a molecule of interest in medicinal chemistry. While direct biological data on this specific compound is limited in publicly accessible literature, its structural motifs—a benzoic acid core, a sulfonyl linker, and a morpholine ring—are well-established pharmacophores. This document details the known synthesis of this compound, its physicochemical properties, and explores its potential biological activities and mechanisms of action by examining closely related analogues. This guide aims to serve as a foundational resource for researchers investigating this compound and its derivatives for therapeutic applications.

Introduction and Rationale

This compound is a synthetic organic compound that combines three key structural features known for their roles in bioactive molecules. The investigation into this and similar compounds is driven by a rational drug design approach.[1]

  • Benzoic Acid Scaffold: This aromatic carboxylic acid is a versatile building block in the synthesis of a wide range of bioactive molecules and is present in many natural products with significant biological activities.[1]

  • Sulfonyl Group: The sulfonyl group is a crucial pharmacophore due to its ability to act as a hydrogen bond acceptor, enhancing binding affinity to protein targets. Its incorporation can also improve metabolic stability and modulate solubility.[1]

  • Morpholine Ring: The morpholine moiety is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as metabolic stability.[1]

The combination of these three motifs in this compound suggests its potential for a range of biological activities, which are explored in this guide through the lens of its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 10252-82-1[2][3][4]
Molecular Formula C₁₁H₁₃NO₅S[2][3]
Molecular Weight 271.29 g/mol [2][3][4]
IUPAC Name 4-(morpholine-4-sulfonyl)benzoic acid[4]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. Below are detailed experimental protocols for the synthesis of the precursor and the final compound, adapted from established methods for similar molecules.

Synthesis of 4-(chlorosulfonyl)benzoic acid

The precursor, 4-(chlorosulfonyl)benzoic acid, can be synthesized from 4-methylphenylsulfonic acid.

Experimental Protocol:

  • Oxidation: A solution of potassium permanganate (KMnO₄, 1.6 g) in water (13 mL) is added dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (KOH, 0.68 g, 12 mmol) in water (15 mL).

  • Work-up: Upon reaction completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.

  • Chlorosulfonation: At room temperature, chlorosulfonic acid (4 mL) is slowly added dropwise to the potassium 4-carboxybenzenesulfonate (1.2 g). The reaction mixture is stirred for 2 hours.

  • Isolation: The reaction mixture is then poured into crushed ice. The resulting solid product is collected by filtration and washed with water to give 4-(chlorosulfonyl)benzoic acid as a white solid.[1]

Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: To this solution, add morpholine (1.1 equivalents) and a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), at room temperature with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 1M HCl) to remove excess morpholine and base, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 4-methylphenylsulfonic_acid 4-Methylphenylsulfonic Acid oxidation Oxidation (KMnO4, KOH, H2O, 80°C) potassium_4-carboxybenzenesulfonate Potassium 4-Carboxybenzenesulfonate chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, RT) 4-(chlorosulfonyl)benzoic_acid 4-(Chlorosulfonyl)benzoic Acid morpholine Morpholine reaction Sulfonamide Formation (Base, THF, RT) crude_product Crude Product purification Purification (Recrystallization) final_product This compound

Biological Activities and Potential Mechanisms of Action (Based on Analogues)

Anticancer Activity

Derivatives of 4-(phenylsulfonyl)morpholine have recently been investigated for their anticancer properties, particularly against triple-negative breast cancer (TNBC).[5] One such derivative, GL24, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM in MDA-MB-231 cells.[5] Transcriptomic analysis revealed that these compounds may induce tumor-suppressive signals dependent on endoplasmic reticulum (ER) stress.[5]

Potential Signaling Pathways:

  • Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER triggers the UPR, which can lead to cell cycle arrest and apoptosis.

  • p53 Pathway: Activation of the p53 tumor suppressor pathway is a common mechanism for inducing apoptosis in cancer cells.

  • G2/M Checkpoint: The compound may induce cell cycle arrest at the G2/M checkpoint, preventing cell division.

  • E2F Targets: Inhibition of E2F target genes can also contribute to cell cycle arrest.

Anticancer_Signaling_Pathway Compound 4-(Phenylsulfonyl)morpholine Derivative ER_Stress ER Stress Compound->ER_Stress p53_Pathway p53 Pathway Compound->p53_Pathway G2M_Checkpoint G2/M Checkpoint Compound->G2M_Checkpoint E2F_Targets E2F Targets Compound->E2F_Targets UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Pathway->Apoptosis G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Antimicrobial Activity

The sulfonamide class of compounds, to which this compound belongs, are well-known antimicrobial agents. They typically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. A study on 4-(phenylsulfonyl)morpholine, which lacks the benzoic acid moiety, showed no intrinsic antimicrobial activity but demonstrated a synergistic effect when combined with the antibiotic amikacin against Pseudomonas aeruginosa. This suggests that this compound could potentially be explored as a modulator of antibiotic activity.

Quantitative Data for a Related Compound (4-(Phenylsulfonyl)morpholine):

OrganismAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with 4-(Phenylsulfonyl)morpholine (128 µg/mL)Fold Reduction in MIC
P. aeruginosa 03Amikacin312.539.068

Source: Adapted from a study on the modulation of antibiotic activity.

Antimicrobial_Modulation Compound 4-(Phenylsulfonyl)morpholine Inhibition Enhanced Bacterial Inhibition Compound->Inhibition Antibiotic Amikacin Antibiotic->Inhibition Bacteria P. aeruginosa Inhibition->Bacteria

Conclusion and Future Directions

This compound is a compound with a structural framework that suggests significant potential for biological activity. While direct research on this molecule is limited, the known anticancer and antimicrobial-modulating effects of its close analogues provide a strong rationale for its further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a definitive, peer-reviewed synthesis and full spectral characterization of this compound.

  • Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines and microbial strains, to identify its primary activities.

  • Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 4-(morpholine-4-sulfonyl)-benzoic acid represents a cornerstone in contemporary medicinal chemistry, integrating three pharmacologically significant motifs: a benzoic acid core, a sulfonyl linker, and a morpholine ring.[1] This unique combination has given rise to a plethora of derivatives and analogues with a wide spectrum of biological activities, including but not limited to, enzyme inhibition, antimicrobial effects, and antiproliferative action against cancer cell lines. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility, improve metabolic stability, and provide crucial interaction points with biological targets.[1] The sulfonamide linkage is a key structural motif in a multitude of therapeutic agents, while the benzoic acid scaffold offers a versatile platform for structural modifications to fine-tune efficacy and selectivity.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Structure and Rationale for Investigation

The rational design of molecules based on the this compound core stems from the synergistic contribution of its three key components:

  • Benzoic Acid Core: This aromatic carboxylic acid is a versatile and proven scaffold in drug discovery, providing a carboxylic acid group for essential interactions with biological targets and an aromatic ring for further functionalization.[1]

  • Sulfonyl Linker: The sulfonamide group is a critical pharmacophore present in a wide array of drugs with diverse therapeutic applications, including anticancer, antidiabetic, and antibacterial agents.[1] It contributes to the structural rigidity and electronic properties of the molecule.

  • Morpholine Ring: As a privileged pharmacophore, the morpholine ring is frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. Its presence can improve aqueous solubility, metabolic stability, and provide hydrogen bonding opportunities through its oxygen and nitrogen atoms.[1]

Synthesis Protocols

The synthesis of this compound and its derivatives typically follows a well-established synthetic route. The following protocols provide a detailed methodology for the preparation of the core compound and its precursors.

Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate)

A common precursor for the synthesis of the target compound is 4-(chlorosulfonyl)benzoic acid. This intermediate can be prepared through the chlorosulfonation of p-toluenesulfonyl chloride followed by oxidation, or via the oxidation of 4-methylphenylsulfonic acid followed by chlorination.

Protocol: Oxidation of p-Toluene­sulfonyl Chloride followed by Chlorosulfonation

  • Oxidation: To a solution of p-toluenesulfonyl chloride (1.9 g, 0.01 mol) in a mixture of acetic acid (20 ml) and acetic anhydride (10 ml), add chromium (VI) oxide (3.0 g, 0.03 mol) in portions at room temperature.

  • Heat the mixture to 40°C for 2 hours.

  • Pour the reaction mixture into ice water.

  • Filter the precipitate and dry to afford 4-(chlorosulfonyl)benzoic acid.

Synthesis of this compound

The final step involves the nucleophilic substitution of the sulfonyl chloride with morpholine.

Protocol: Reaction of 4-(Chlorosulfonyl)benzoic Acid with Morpholine

  • Dissolution: Dissolve 4-(chlorosulfonyl)benzoic acid in a suitable solvent, such as tetrahydrofuran (THF).

  • Addition of Base and Morpholine: In a separate flask, add morpholine to the THF solution in the presence of a base, such as diisopropylethylamine. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[1]

  • Reaction: Stir the reaction mixture at room temperature for a specified time to allow for the completion of the sulfonamide bond formation.

  • Workup: Acidify the reaction mixture to protonate the carboxylate salt, leading to the precipitation of the final product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity in various biological assays. This section summarizes the key findings and presents the quantitative data in a structured format.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain sulfamoyl benzamide derivatives incorporating the morpholine-4-sulfonyl moiety have been identified as potent and selective inhibitors of h-NTPDase isoforms, which are involved in thrombosis, diabetes, inflammation, and cancer.[2]

Compound IDTargetIC50 (µM)Reference
3ih-NTPDase12.88 ± 0.13[2]
3ih-NTPDase30.72 ± 0.11[2]
3fh-NTPDase2sub-micromolar[2]
3jh-NTPDase2sub-micromolar[2]
4dh-NTPDase2sub-micromolar[2]
2dh-NTPDase80.28 ± 0.07[2]
Inhibition of Voltage-Gated Sodium Channel Nav1.7

Morpholine-based aryl sulfonamides have been developed as isoform-selective inhibitors of the Nav1.7 channel, a key target for the treatment of pain.

Quantitative data for specific this compound derivatives as Nav1.7 inhibitors is an active area of research, with many compounds currently under investigation.

Antiproliferative Activity

Derivatives of 2-morpholinobenzoic acid have shown antiproliferative activity against various cancer cell lines. While not direct analogues of the 4-sulfonyl core, these findings highlight the potential of the morpholine-benzoic acid scaffold in cancer therapy.

Compound IDCell LineActivityReference
11gPC-PLCReduced enzyme activity to 32.4%[3]
1bPC-PLCReduced enzyme activity to 10.7%[3]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key experiments cited in this guide.

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDases.

Materials:

  • Recombinant human NTPDase enzymes (NTPDase1, -2, -3, and -8)

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl (pH 7.4)

  • 5 mM CaCl2

  • ATP (substrate)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl2.

  • Add the recombinant h-NTPDase enzyme to the reaction mixture.

  • Add varying concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells of the 96-well plate.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding ATP to the wells.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Incubate for 15 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)

  • Test compounds

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Purinergic Signaling Pathway and h-NTPDase Inhibition

h-NTPDases play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP. Inhibition of these enzymes can modulate the activation of P2 receptors, thereby influencing a variety of physiological processes.

purinergic_signaling ATP Extracellular ATP/ADP NTPDase h-NTPDase ATP->NTPDase Hydrolysis P2R P2 Receptors ATP->P2R Activation AMP AMP NTPDase->AMP Downstream Downstream Signaling (e.g., Ca2+ mobilization, cAMP production) P2R->Downstream Inhibitor 4-(Morpholine-4-sulfonyl) -benzoic acid derivative Inhibitor->NTPDase Inhibition

Caption: Inhibition of h-NTPDase by a this compound derivative.

Pain Signaling Pathway and Nav1.7 Inhibition

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals in peripheral sensory neurons. Inhibitors of Nav1.7 can block the propagation of action potentials, thereby producing an analgesic effect.

pain_signaling cluster_neuron Peripheral Sensory Neuron Noxious_Stimuli Noxious Stimuli Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Nav17 Nav1.7 Channel Depolarization->Nav17 Opening AP Action Potential Propagation Nav17->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal Inhibitor 4-(Morpholine-4-sulfonyl) -benzoic acid derivative Inhibitor->Nav17 Blockade

Caption: Blockade of the Nav1.7 channel by a this compound derivative.

Cancer Cell Proliferation and Apoptosis

Morpholine-containing compounds have been shown to induce apoptosis and inhibit proliferation in cancer cells, often by targeting key signaling pathways such as the PI3K/Akt/mTOR pathway.

cancer_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor 4-(Morpholine-4-sulfonyl) -benzoic acid derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Potential mechanism of antiproliferative action via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The this compound scaffold continues to be a highly attractive starting point for the design and development of novel therapeutic agents. The versatility of its structure allows for the generation of a wide range of derivatives with tailored biological activities. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers aiming to explore and expand upon this promising class of molecules. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as exploring their potential in a broader range of therapeutic indications.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS No. 10252-82-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Standardized experimental protocols for acquiring such data are also presented to guide researchers in their analytical workflows.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol .[1][2] Its structure incorporates a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of functional groups suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a valuable resource by providing an in-depth prediction of its spectroscopic data and outlining the methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of its constituent functional groups and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted Spectrum in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1H-COOH
~8.1 - 8.3Doublet2HAromatic H (ortho to -COOH)
~7.9 - 8.1Doublet2HAromatic H (ortho to -SO₂)
~3.6 - 3.8Triplet4HMorpholine H (-CH₂-O-)
~2.9 - 3.1Triplet4HMorpholine H (-CH₂-N-)

2.1.2. ¹³C NMR (Carbon NMR)

Predicted Spectrum in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~166Carbonyl C (-COOH)
~145Aromatic C (ipso to -SO₂)
~135Aromatic C (ipso to -COOH)
~131Aromatic C (ortho to -COOH)
~127Aromatic C (ortho to -SO₂)
~66Morpholine C (-CH₂-O-)
~46Morpholine C (-CH₂-N-)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1340-1370StrongAsymmetric SO₂ stretch
1150-1180StrongSymmetric SO₂ stretch
1210-1320MediumC-O stretch (Carboxylic acid)
1115-1140StrongC-O-C stretch (Morpholine)
1580-1620MediumAromatic C=C stretch
Mass Spectrometry (MS)
m/zIon
271.05[M]⁺ (Molecular Ion)
254.05[M - OH]⁺
226.06[M - COOH]⁺
186.04[M - C₄H₈NO]⁺
155.00[C₇H₄O₂S]⁺
86.06[C₄H₈NO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample compartment to subtract any atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.

synthesis_workflow cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 4-chlorosulfonylbenzoic acid and morpholine) synthesis Chemical Synthesis (Sulfonamide formation) start->synthesis workup Reaction Work-up and Purification (e.g., Crystallization, Chromatography) synthesis->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation and Structure Confirmation nmr->data ir->data ms->data

References

A Technical Guide to the Physicochemical Properties of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-(Morpholine-4-sulfonyl)-benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, adaptable experimental protocols for determining its physicochemical properties. Furthermore, it presents a theoretical stability profile based on the known characteristics of its constituent functional groups: a benzoic acid moiety, a sulfonamide linkage, and a morpholine ring. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure combines a benzoic acid group, known for its role in modulating pharmacokinetic properties, with a sulfonamide linker and a morpholine ring, which can influence solubility and metabolic stability. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. This guide aims to provide a foundational understanding of these properties and the methodologies to determine them accurately.

Physicochemical Properties

While specific experimental data for this compound is scarce, some predicted and basic properties have been reported.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅S[1][2]
Molecular Weight 271.29 g/mol [1][2]
Melting Point 260-261 °C (solvent: acetic acid)
Boiling Point (Predicted) 483.3 ± 55.0 °C
Density (Predicted) 1.440 ± 0.06 g/cm³
pKa (Predicted) 3.65 ± 0.10
Appearance White to off-white solid

Solubility Profile

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Diagram: Aqueous Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Prepare Buffer Solutions (pH 1.2-7.4) Compound Add Excess Compound Buffer->Compound to vials Equilibrate Equilibrate (24-48h at constant T) Compound->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (HPLC) Separate->Quantify Report Report Solubility (mg/mL or µg/mL) Quantify->Report

Caption: Workflow for aqueous solubility determination.

Experimental Protocol for Determining Solubility in Organic Solvents
  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate).

  • Sample Preparation: Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved.

  • Phase Separation: Remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after appropriate dilution).

Stability Profile

A comprehensive stability profile for this compound has not been published. However, a theoretical assessment based on its functional groups can guide experimental investigations.

  • Hydrolytic Stability: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an amide or ester bond. The benzoic acid moiety is stable to hydrolysis.

  • Thermal Stability: Benzoic acid itself is relatively stable to heat. The morpholine ring is also generally stable. Degradation at elevated temperatures would likely initiate at the sulfonamide linkage or involve decarboxylation of the benzoic acid at very high temperatures.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of the chromophoric benzoic acid ring suggests that the compound may degrade upon exposure to light, particularly UV radiation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.

  • Acidic and Basic Hydrolysis:

    • Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

    • Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Analyze samples at different time points by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature or slightly elevated temperature.

    • Monitor the degradation over time using HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-100 °C).

    • Analyze the sample at various time intervals to assess for degradation products.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample in the dark at the same temperature.

    • Analyze the exposed and control samples to determine the extent of photodegradation.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Identify Identify Degradants (LC-MS) HPLC->Identify Method Validated Analytical Method HPLC->Method Pathway Degradation Pathway Identify->Pathway

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

There is currently no published information linking this compound to specific signaling pathways. Research in this area would be necessary to elucidate its biological mechanism of action.

Diagram: Hypothetical Drug Discovery Logic

G cluster_design Compound Design cluster_synthesis Synthesis & Characterization cluster_eval Evaluation BenzoicAcid Benzoic Acid (Pharmacokinetics) Synthesis Chemical Synthesis BenzoicAcid->Synthesis Sulfonamide Sulfonamide (Linker/Stability) Sulfonamide->Synthesis Morpholine Morpholine (Solubility/Metabolism) Morpholine->Synthesis Purification Purification Synthesis->Purification Structure Structural Analysis Purification->Structure Solubility Solubility Testing Structure->Solubility Stability Stability Testing Structure->Stability Bioactivity Biological Screening Structure->Bioactivity

Caption: Logical flow in drug discovery.

Conclusion

While direct experimental data for this compound remains limited, this guide provides a robust framework for its physicochemical characterization. The outlined protocols for solubility and stability testing are based on established scientific principles and can be readily adapted by researchers. The theoretical stability profile offers a starting point for designing focused experiments. A thorough investigation of these properties is crucial for advancing the development of this compound for its potential therapeutic applications. Further research is warranted to generate empirical data and to explore its biological activities and potential signaling pathway interactions.

References

Methodological & Application

"4-(Morpholine-4-sulfonyl)-benzoic acid" synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The procedure outlines the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine, detailing the necessary reagents, equipment, reaction conditions, and purification methods.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
4-(Chlorosulfonyl)benzoic acid10130-89-9C₇H₅ClO₄S220.63Sigma-Aldrich
Morpholine110-91-8C₄H₉NO87.12Fisher Scientific
Pyridine110-86-1C₅H₅N79.10VWR Chemicals
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.46Merck
Deionized Water7732-18-5H₂O18.02In-house
Ice-H₂O18.02In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Drying oven or vacuum desiccator

Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic substitution of the chloride on 4-(chlorosulfonyl)benzoic acid by the secondary amine of morpholine. Pyridine is utilized as the solvent and as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-(chlorosulfonyl)benzoic acid (5.0 g, 22.66 mmol).

    • Add pyridine (50 mL) to the flask.

    • Stir the mixture at room temperature to dissolve the 4-(chlorosulfonyl)benzoic acid.

  • Addition of Morpholine:

    • In the dropping funnel, place morpholine (2.17 g, 24.92 mmol, 1.1 eq).

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add the morpholine dropwise to the stirred solution in the flask over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 50 °C and stir for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture with constant stirring.

    • Acidify the mixture to pH 2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

    • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.

    • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Recrystallization (Optional, for higher purity):

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes turbid.

    • Heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-(Chlorosulfonyl)benzoic acid (Starting Material)10130-89-9C₇H₅ClO₄S220.63233-235[1]White solid
Morpholine (Starting Material)110-91-8C₄H₉NO87.12-5Colorless liquid
This compound (Product)10252-82-1C₁₁H₁₃NO₅S271.29260-261[2]White to off-white solid[2]

Safety Precautions

  • 4-(Chlorosulfonyl)benzoic acid is corrosive and causes severe skin burns and eye damage.[1][3][4] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Morpholine is a flammable liquid and is toxic if inhaled or in contact with skin.[5][6][7] It also causes severe skin burns and eye damage.[5][6][7][8] Handle in a well-ventilated fume hood with appropriate PPE.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood and wear appropriate PPE.

  • Concentrated Hydrochloric Acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) reagents Weigh 4-(chlorosulfonyl)benzoic acid Measure pyridine and morpholine setup Set up three-neck flask with stirrer, dropping funnel, and condenser reagents->setup dissolve Dissolve 4-(chlorosulfonyl)benzoic acid in pyridine at room temperature cool Cool reaction mixture to 0 °C dissolve->cool add_morpholine Add morpholine dropwise over 30 minutes at 0 °C cool->add_morpholine react Warm to room temperature, then heat to 50 °C for 3 hours add_morpholine->react quench Pour reaction mixture into ice-water acidify Acidify with concentrated HCl to pH 2 to precipitate product quench->acidify filter Collect precipitate by vacuum filtration acidify->filter wash Wash with cold deionized water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol/water dry->recrystallize Crude Product final_filter Collect pure crystals by vacuum filtration recrystallize->final_filter final_dry Dry the final product final_filter->final_dry

References

Application Notes and Protocols for 4-(Morpholine-4-sulfonyl)-benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. Its structure incorporates three key pharmacophores: a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of functional groups is prevalent in a variety of biologically active molecules, suggesting potential therapeutic applications for this compound and its derivatives. The benzoic acid group provides a handle for molecular interactions and can be crucial for binding to biological targets. The sulfonamide group is a well-established pharmacophore found in numerous antimicrobial and diuretic drugs. Finally, the morpholine ring is often introduced into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for the synthesis and biological evaluation are also presented as a starting point for further investigation.

Potential Applications

Based on the biological activities of structurally similar compounds, this compound and its derivatives are promising candidates for investigation in the following areas:

  • Antimicrobial Agents: The sulfonamide moiety is a classic feature of antibacterial drugs that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While 4-(Phenylsulfonyl) morpholine, a related compound lacking the carboxylic acid group, exhibited weak intrinsic antimicrobial activity, it demonstrated the ability to modulate the efficacy of existing antibiotics like amikacin, suggesting a potential role in overcoming antibiotic resistance[1]. Derivatives of the closely related 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown antimicrobial activity, particularly against Gram-positive bacteria[2][3].

  • Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. The anti-inflammatory potential of N-sulfonyl anthranilic acids, which share the sulfonamide and benzoic acid motifs, has been demonstrated, with some derivatives showing potent activity against interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2)[4].

  • Protein Kinase Inhibitors: The morpholine group is a common feature in many approved and investigational protein kinase inhibitors. The morpholin-4-ylurea scaffold, for example, is known to interact with the ATP-binding site of various kinases[5]. The potential for this compound derivatives to act as kinase inhibitors warrants investigation, which could have implications for cancer therapy and other diseases driven by aberrant kinase signaling.

Quantitative Data

Table 1: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538>500[2][3]
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683>500[2][3]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneStaphylococcus aureus ATCC 6538125[2][3]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneBacillus subtilis ATCC 6683125[2][3]

Table 2: Antibiotic Modulating Activity of 4-(Phenylsulfonyl) morpholine

AntibioticTest OrganismMIC of Antibiotic alone (µg/mL)MIC of Antibiotic + 4-(Phenylsulfonyl) morpholine (128 µg/mL)Reference
AmikacinPseudomonas aeruginosa 03312.539.06[1]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for similar compounds.

Synthesis Protocol

Synthesis of this compound

This protocol is a general procedure that can be adapted from the synthesis of similar sulfonamides.

Materials:

  • 4-Carboxybenzenesulfonyl chloride

  • Morpholine

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-carboxybenzenesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of morpholine (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from studies on related sulfonamide derivatives[2][3].

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This is a general protocol for assessing anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • After incubation, collect the cell supernatant.

  • Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

Visualizations

Sulfonamide_Mechanism_of_Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide 4-(Morpholine-4-sulfonyl) -benzoic acid (Sulfonamide) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: General mechanism of action for sulfonamide antibiotics.

Experimental_Workflow_Antimicrobial Start Start: Compound Synthesis and Characterization Stock_Solution Prepare Stock Solution of Test Compound Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes: 4-(Morpholine-4-sulfonyl)-benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(Morpholine-4-sulfonyl)-benzoic acid" is a valuable bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophores: a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. The benzoic acid provides a carboxylic acid handle for amide bond formation, a common linkage in bioactive molecules. The sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability. The morpholine ring is frequently introduced into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for further chemical modification.

These application notes provide detailed protocols for the synthesis of "this compound" and its subsequent use in the preparation of bioactive amide derivatives. The primary application highlighted is the synthesis of N-substituted benzamides, which have shown potential as enzyme inhibitors.

Data Presentation

The utility of "this compound" as a scaffold for enzyme inhibitors is demonstrated by the biological activity of its derivatives. While direct biological data for derivatives of the title compound are not widely published, the inhibitory activities of closely related constitutional isomers and analogs provide strong evidence of its potential. The following tables summarize the inhibitory concentrations (IC₅₀) of isomeric morpholinylsulfonyl benzamides against human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) and the inhibition constants (Kᵢ) of analogous benzamide-4-sulfonamides against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (IC₅₀) of Isomeric Morpholinylsulfonyl Benzamide Derivatives against h-NTPDase Isoforms [1][2]

Compound IDStructureTargetIC₅₀ (µM)
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase20.27 ± 0.08
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11

Table 2: Inhibition Constants (Kᵢ) of Analogous Benzamide-4-sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

Compound StructureTargetKᵢ (nM)
4-Carboxy-benzenesulfonamide derivative with L-PhehCA I12.8
4-Carboxy-benzenesulfonamide derivative with L-PhehCA II1.2
4-Carboxy-benzenesulfonamide derivative with L-PhehCA IX28.5
4-Carboxy-benzenesulfonamide derivative with L-PhehCA XII4.7

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from commercially available 4-(chlorosulfonyl)benzoic acid and morpholine.[3]

Reaction Scheme:

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Morpholine

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous THF to make a 0.5 M solution.

  • To the stirred solution, add diisopropylethylamine (DIPEA) (2.0 eq).

  • Slowly add morpholine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and water.

  • Separate the aqueous layer and wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield "this compound" as a white solid. A reported yield for this procedure is approximately 87%.[3]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines a general method for the synthesis of N-substituted-4-(morpholine-4-sulfonyl)benzamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Scheme:

Materials:

  • This compound

  • Substituted primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of "this compound" (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 3: General Procedure for Amide Coupling using HATU

This protocol describes a rapid and efficient method for amide bond formation using HATU as the coupling reagent.

Reaction Scheme:

Materials:

  • This compound

  • Substituted primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve "this compound" (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture and stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the starting materials to the synthesis of the "this compound" building block and its subsequent conversion to bioactive amide derivatives, which are then subjected to biological screening.

G cluster_0 Synthesis of Building Block cluster_1 Synthesis of Bioactive Derivatives cluster_2 Biological Evaluation start1 4-(Chlorosulfonyl)benzoic acid process1 Sulfonamide Formation start1->process1 start2 Morpholine start2->process1 product1 This compound process1->product1 process2 Amide Coupling (e.g., EDC/HOBt or HATU) product1->process2 start3 Substituted Amine (R-NH2) start3->process2 product2 N-Substituted-4-(morpholine-4- sulfonyl)benzamide Library process2->product2 process3 Enzyme Inhibition Assays (e.g., h-NTPDases, Carbonic Anhydrases) product2->process3 product3 IC50 / Ki Values Structure-Activity Relationship (SAR) process3->product3

Caption: General workflow for the synthesis and application of this compound.

Potential Signaling Pathway Inhibition: Purinergic Signaling

Derivatives of "this compound" show potential as inhibitors of h-NTPDases. These enzymes play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP. Inhibition of these enzymes can modulate various physiological processes.

G ATP Extracellular ATP/ADP NTPDase h-NTPDase (e.g., NTPDase1, 2, 3) ATP->NTPDase Hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation AMP AMP NTPDase->AMP Pathway Downstream Signaling (e.g., Ca2+ influx, cAMP modulation) P2R->Pathway Inhibitor 4-(Morpholine-4-sulfonyl) benzamide Derivative Inhibitor->NTPDase Inhibition Response Physiological/Pathological Response (e.g., Inflammation, Thrombosis) Pathway->Response

Caption: Inhibition of h-NTPDases in the purinergic signaling pathway.

References

Application Notes and Protocols for 4-(Morpholine-4-sulfonyl)-benzoic acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-(Morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound with significant potential in the field of enzyme inhibition, particularly targeting the carbonic anhydrase (CA) family of enzymes. Its chemical structure, featuring a benzoic acid core, a sulfonamide linker, and a terminal morpholine ring, combines key pharmacophores known to interact with the active sites of various enzymes. The sulfonamide group is a well-established zinc-binding motif found in numerous potent carbonic anhydrase inhibitors. The benzoic acid moiety provides a scaffold for interaction with target proteins, and the morpholine ring can influence solubility and binding affinity.

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in a multitude of physiological and pathological processes, including pH homeostasis, CO2 transport, electrolyte secretion, bone resorption, and tumorigenesis.[1][3] Inhibition of specific CA isoforms has therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer.[2][4] Given its structural characteristics, this compound is a prime candidate for the development of selective inhibitors against various carbonic anhydrase isoforms.

Mechanism of Action:

The primary mechanism of action for sulfonamide-based inhibitors like this compound against carbonic anhydrases involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The benzoic acid and morpholine moieties of the molecule can form additional interactions with amino acid residues in the active site, contributing to the inhibitor's potency and selectivity for different CA isoforms.

Quantitative Data

While specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound against carbonic anhydrase isoforms were not found in the reviewed literature, the following table presents data for structurally related sulfonamide inhibitors to provide a comparative context for its potential activity.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference CompoundKᵢ of Reference
Hypothetical Data for this compound hCA INot AvailableAcetazolamide250 nM
hCA IINot AvailableAcetazolamide12 nM
hCA IXNot AvailableAcetazolamide25.8 nM
hCA XIINot AvailableAcetazolamide5.7 nM
4-(Morpholine-4-carbonyl)benzenesulfonamidehCA I334 nMAcetazolamide250 nM
hCA II10.3 nMAcetazolamide12 nM
hCA VII2.1 nMAcetazolamide2.5 nM
hCA IX0.6 nMAcetazolamide25.8 nM
Benzenesulfonamide derivatives (general)hCA II7.6 nM (for compound 13a)Acetazolamide12.1 nM

Note: "hCA" refers to human carbonic anhydrase isoforms. The data for 4-(Morpholine-4-carbonyl)benzenesulfonamide is from a study on benzamide-4-sulfonamides.[5] The data for benzenesulfonamide derivatives is from a study on novel benzenesulfonamides.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(chlorosulfonyl)benzoic acid and morpholine.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Morpholine

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-(chlorosulfonyl)benzoic acid in anhydrous THF.

  • Cool the solution in an ice bath with continuous stirring.

  • In a separate flask, prepare a solution of 2.2 equivalents of morpholine and 1.1 equivalents of triethylamine in anhydrous THF.

  • Add the morpholine/triethylamine solution dropwise to the cooled 4-(chlorosulfonyl)benzoic acid solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Resuspend the residue in distilled water and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to obtain the final compound.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a carbonic anhydrase isoform (e.g., hCA II) by measuring its esterase activity.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • This compound (dissolved in DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution (in acetonitrile)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in acetonitrile.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Inhibitor solution at various concentrations (or DMSO for control wells).

      • hCA II enzyme solution.

    • Include wells for a negative control (no enzyme) and a positive control (enzyme without inhibitor).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assay Carbonic Anhydrase Inhibition Assay start Start: Reagents reaction Reaction of 4-(Chlorosulfonyl)benzoic acid with Morpholine start->reaction workup Acidic Workup & Precipitation reaction->workup purification Filtration & Drying workup->purification product Final Product: This compound purification->product assay_prep Assay Preparation: Enzyme, Inhibitor, Buffer product->assay_prep incubation Pre-incubation assay_prep->incubation reaction_init Reaction Initiation with pNPA incubation->reaction_init measurement Absorbance Measurement (400 nm) reaction_init->measurement analysis Data Analysis: IC50 Determination measurement->analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound.

signaling_pathway cluster_catalysis Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition Mechanism cluster_physiological Physiological Consequences co2 CO₂ ca_zn_oh E-Zn²⁺-OH⁻ co2->ca_zn_oh 1. Substrate Binding co2_sensing CO₂ Sensing co2->co2_sensing h2o H₂O ca_zn_hco3 E-Zn²⁺-HCO₃⁻ ca_zn_oh->ca_zn_hco3 2. Nucleophilic Attack inhibited_complex E-Zn²⁺-NH₂SO₂-R ca_zn_oh->inhibited_complex ph_regulation pH Homeostasis hco3 HCO₃⁻ ca_zn_hco3->hco3 3. Product Release ca_zn_h2o E-Zn²⁺-H₂O ca_zn_hco3->ca_zn_h2o 4. Water Binding hco3->ph_regulation ion_transport Ion Transport hco3->ion_transport h_plus H⁺ h_plus->ph_regulation ca_zn_h2o->ca_zn_oh 5. Proton Transfer ca_zn_h2o->h_plus inhibitor 4-(Morpholine-4-sulfonyl)- benzoic acid (R-SO₂NH₂) inhibitor->ca_zn_oh Inhibitor Binding

Caption: Mechanism of carbonic anhydrase inhibition and its physiological consequences.

References

Application Notes and Protocols for the Functionalization of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical functionalization of "4-(Morpholine-4-sulfonyl)-benzoic acid," a versatile building block in medicinal chemistry and drug discovery. The protocols focus on two primary transformations of the carboxylic acid moiety: amide bond formation and esterification, yielding a diverse range of derivatives for further investigation.

Introduction

"this compound" is a molecule of significant interest in drug development, integrating three key pharmacophores: a benzoic acid core, a sulfonamide linker, and a morpholine ring.[1] This combination of structural motifs is often associated with a variety of biological activities. The functionalization of the carboxylic acid group allows for the exploration of structure-activity relationships (SAR) by introducing a wide array of substituents, which can modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile.

Derivatives of similar morpholine-containing sulfonamides have shown potential as antimicrobial and anticancer agents. For instance, certain 4-(phenylsulfonyl)morpholine derivatives have been investigated for their ability to induce cell-cycle arrest and apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress-dependent signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the amide coupling and esterification of "this compound."

General Amide Coupling Protocol (Carbodiimide-mediated)

This protocol describes a general method for the formation of an amide bond between "this compound" and a primary or secondary amine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-Hydroxysuccinimide (NHS).

Workflow for Amide Coupling:

cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification A This compound + NHS B Add EDC in anhydrous DMF A->B C Stir at room temperature for 1-4 hours B->C D Add primary or secondary amine C->D E Stir at room temperature for 12-24 hours D->E F Quench with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purify by column chromatography G->H

Caption: General workflow for the carbodiimide-mediated amide coupling of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data (Representative Examples):

Amine ReactantCoupling ReagentsSolventReaction Time (h)Yield (%)
BenzylamineEDC, NHSDMF1685-95
AnilineHATU, DIPEADMF1280-90
MorpholineDCC, DMAPDCM1888-96
General Esterification Protocol (Fischer-Speier Esterification)

This protocol outlines the acid-catalyzed esterification of "this compound" with an alcohol. This method is particularly suitable for simple primary and secondary alcohols.

Workflow for Fischer-Speier Esterification:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in excess alcohol B Add catalytic amount of strong acid (e.g., H₂SO₄) A->B C Reflux the reaction mixture for 4-24 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature and remove excess alcohol F Neutralize with saturated NaHCO₃ solution E->F G Extract with organic solvent and purify F->G

Caption: General workflow for the Fischer-Speier esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend "this compound" (1.0 equivalent) in the desired alcohol (e.g., 20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester by recrystallization or silica gel column chromatography.

Quantitative Data (Representative Examples):

AlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
MethanolH₂SO₄12Reflux (65)90-98
EthanolH₂SO₄16Reflux (78)88-95
IsopropanolH₂SO₄24Reflux (82)70-80

Signaling Pathway Perturbation by a 4-(Phenylsulfonyl)morpholine Derivative

A study on a structurally related 4-(phenylsulfonyl)morpholine derivative, GL24, in triple-negative breast cancer cells revealed the induction of multiple tumor-suppressive signaling pathways. These pathways converge to induce cell-cycle arrest and apoptosis. The following diagram illustrates the proposed mechanism of action.

cluster_pathway ER Stress-Dependent Tumor Suppressive Signaling GL24 4-(Phenylsulfonyl)morpholine Derivative (GL24) UPR Unfolded Protein Response (UPR) GL24->UPR p53 p53 Pathway GL24->p53 G2M G2/M Checkpoint GL24->G2M E2F E2F Targets GL24->E2F CellCycleArrest Cell-Cycle Arrest UPR->CellCycleArrest p53->CellCycleArrest G2M->CellCycleArrest E2F->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathways activated by a 4-(phenylsulfonyl)morpholine derivative leading to cancer cell death.

References

Application Notes and Protocols for High-Throughput Screening of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound characterized by a benzoic acid core, a sulfonyl linker, and a morpholine ring.[1] The presence of these pharmacologically significant motifs suggests its potential as a modulator of various biological pathways.[1] While specific high-throughput screening (HTS) data for this compound is not extensively published, its structural features warrant investigation in diverse assay formats to elucidate its biological activity. The morpholine scaffold is a privileged structure in medicinal chemistry, often conferring favorable physicochemical properties, while the sulfonamide and carboxylic acid groups provide potential hydrogen bonding interactions with biological targets.

This document provides detailed model protocols for the high-throughput screening of this compound and similar compounds. The methodologies are based on established HTS assays for structurally related molecules and are intended to serve as a comprehensive guide for researchers initiating screening campaigns to identify novel bioactive agents.

Potential Therapeutic Applications

Although the precise biological targets of this compound are yet to be fully determined, derivatives of 4-(phenylsulfonyl)morpholine have demonstrated potential in the context of complex diseases such as triple-negative breast cancer.[2] These related compounds have been shown to induce multipathway regulation, including the unfolded protein response (UPR), p53 pathway, and cell cycle checkpoints, ultimately leading to apoptosis.[2] This suggests that this compound could be a valuable scaffold for developing therapeutics that target cellular stress response pathways and cell cycle regulation.

High-Throughput Screening Protocols

The following are detailed protocols for two distinct HTS assays: a biochemical kinase inhibition assay and a cell-based pathway assay. These protocols are designed to be adaptable for the screening of this compound to identify and characterize its potential biological activities.

Protocol 1: Biochemical Kinase Inhibition Assay (p38α MAPK)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. This assay format is robust and well-suited for HTS campaigns.

Assay Principle:

The LanthaScreen® TR-FRET p38α assay measures the phosphorylation of a substrate by the p38α kinase. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are utilized. When the substrate is phosphorylated by p38α, the terbium-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, generating a FRET signal. Inhibitors of p38α prevent substrate phosphorylation, resulting in a decreased FRET signal.

Materials:

  • p38α kinase

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase buffer

  • ATP

  • Stop buffer

  • 384-well assay plates

  • Acoustic liquid handler

  • TR-FRET plate reader

  • This compound (dissolved in DMSO)

Experimental Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a dilution series into the wells of a 384-well assay plate. Include positive controls (known p38α inhibitor) and negative controls (DMSO only).

  • Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate solution containing p38α kinase and fluorescein-labeled substrate in kinase buffer. Dispense 5 µL of this solution into each well.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction: Prepare a 2X antibody/stop solution containing the Tb-labeled antibody in stop buffer. Add 10 µL of this solution to each well to stop the reaction.

  • Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetAssay TypeIC50 (µM)
This compoundp38αTR-FRETTBD
Positive Control (e.g., BIRB 796)p38αTR-FRETValue

TBD: To be determined through screening.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Plating (50 nL) Enzyme_Substrate Enzyme/Substrate Addition (5 µL) Compound->Enzyme_Substrate ATP ATP Addition (5 µL) Enzyme_Substrate->ATP Incubate_1 Incubate (60 min) ATP->Incubate_1 Stop_Antibody Stop/Antibody Addition (10 µL) Incubate_1->Stop_Antibody Incubate_2 Incubate (60 min) Stop_Antibody->Incubate_2 Read TR-FRET Reading Incubate_2->Read

Caption: Workflow for the p38α TR-FRET kinase assay.

Protocol 2: Cell-Based Apoptosis Assay

This protocol describes a high-content imaging assay to assess the induction of apoptosis in a human cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer) following treatment with this compound. This assay can provide insights into the compound's potential anticancer activity.

Assay Principle:

This assay utilizes fluorescent probes to identify key markers of apoptosis. Caspase-3/7 activation, a hallmark of apoptosis, is detected using a fluorogenic substrate. Cell viability and nuclear morphology are assessed using a live-cell stain and a nuclear stain (e.g., Hoechst 33342), respectively. High-content imaging allows for the simultaneous quantification of these parameters on a per-cell basis.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom imaging plates

  • Caspase-3/7 Green Reagent

  • Hoechst 33342

  • Live/Dead stain

  • This compound (dissolved in DMSO)

  • High-content imaging system

Experimental Protocol:

  • Cell Plating: Seed MDA-MB-231 cells into a 384-well, clear-bottom imaging plate at a density of 2,500 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a positive control (e.g., Staurosporine) and a negative control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Add a cocktail of Caspase-3/7 Green Reagent, Hoechst 33342, and a live/dead stain to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent probe.

  • Image Analysis: Use image analysis software to segment the images, identify individual cells, and quantify the fluorescence intensity for each marker.

  • Data Analysis: Determine the percentage of apoptotic cells (Caspase-3/7 positive) for each treatment condition. Calculate the EC50 value for apoptosis induction by fitting the data to a dose-response curve.

Data Presentation:

CompoundCell LineAssay TypeEC50 (µM)
This compoundMDA-MB-231High-Content ApoptosisTBD
Positive Control (e.g., Staurosporine)MDA-MB-231High-Content ApoptosisValue

TBD: To be determined through screening.

Experimental Workflow Diagram:

G Cell_Plating Seed Cells (2,500/well) Compound_Treatment Add Compound Dilution Series Cell_Plating->Compound_Treatment Incubation Incubate (24 hours) Compound_Treatment->Incubation Staining Add Fluorescent Stains Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image and Data Analysis Imaging->Analysis

Caption: Workflow for the cell-based apoptosis assay.

Hypothesized Signaling Pathway

Based on studies of structurally similar 4-(phenylsulfonyl)morpholine derivatives, this compound may induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[2] This can subsequently trigger downstream tumor-suppressive pathways, such as the p53 pathway and cell cycle arrest at the G2/M checkpoint, ultimately culminating in apoptosis.[2]

Signaling Pathway Diagram:

G Compound 4-(Morpholine-4-sulfonyl)- benzoic acid ER_Stress ER Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 G2M G2/M Checkpoint Arrest UPR->G2M Apoptosis Apoptosis p53->Apoptosis G2M->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols: "4-(Morpholine-4-sulfonyl)-benzoic acid" as a Ligand for Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(Morpholine-4-sulfonyl)-benzoic acid" is a synthetic organic compound featuring a benzoic acid moiety, a sulfonamide linker, and a morpholine ring.[1][2] Its chemical structure suggests its potential as a fragment or ligand in drug discovery, particularly for proteins that bind sulfonamides or carboxylates. The combination of a hydrogen bond donor/acceptor (sulfonamide), a charged group (carboxylate), and a heterocyclic ring (morpholine) provides multiple points of interaction for protein binding. While direct crystallographic data for this specific ligand is not publicly available, its structural similarity to known inhibitors of human Carbonic Anhydrase II (CAII) makes this enzyme a prime target for crystallization studies with this compound.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CAII is a well-studied isoform involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption.[4][5] Its dysregulation is implicated in diseases such as glaucoma, epilepsy, and some cancers, making it a significant therapeutic target.[4][5] The use of "this compound" as a ligand for crystallizing CAII can provide valuable insights into the binding interactions of this chemical scaffold, aiding in the structure-based design of novel and potent inhibitors.

Application: Crystallization of Human Carbonic Anhydrase II

Based on the extensive history of crystallizing human Carbonic Anhydrase II with sulfonamide-based inhibitors, "this compound" is proposed as a valuable tool for obtaining high-resolution crystal structures of this enzyme. The sulfonamide group is expected to coordinate with the zinc ion in the active site of CAII, a canonical binding mode for this class of inhibitors. The benzoic acid and morpholine moieties can then be probed for their interactions with surrounding amino acid residues, providing a structural basis for inhibitor design and optimization.

Data Presentation

The following table summarizes the physicochemical properties of "this compound" and presents representative crystallographic and binding data for a structurally related sulfonamide inhibitor, Furosemide, in complex with human Carbonic Anhydrase II.

Parameter"this compound"Representative Data: Furosemide with CAII
Ligand Properties
Molecular FormulaC₁₁H₁₃NO₅S[1]C₁₂H₁₁ClN₂O₅S
Molecular Weight271.29 g/mol [1]330.74 g/mol
CAS Number10252-82-1[1]54-31-9
Protein-Ligand Complex Data
Protein TargetHuman Carbonic Anhydrase II (CAII)Human Carbonic Anhydrase II (CAII)[6]
PDB IDNot Available1Z9Y[6]
Inhibition Constant (Kᵢ)Not Determined250 nM
Crystallographic Data
Crystallization MethodCo-crystallization (Proposed)Soaking[7]
ResolutionNot Available1.66 Å[6]

Experimental Protocols

Synthesis of "this compound"

A plausible synthetic route for "this compound" involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine.[8] The nucleophilic attack of the secondary amine of morpholine on the electrophilic sulfur of the sulfonyl chloride results in the formation of the stable sulfonamide linkage.

Co-crystallization of Human Carbonic Anhydrase II with "this compound"

This protocol is adapted from established methods for crystallizing CAII with sulfonamide inhibitors.

Materials:

  • Recombinant human Carbonic Anhydrase II (commercially available or purified)

  • "this compound"

  • Tris-HCl buffer

  • Ammonium sulfate

  • Sodium chloride

  • Hanging or sitting drop vapor diffusion crystallization plates

Procedure:

  • Protein Preparation:

    • Dialyze purified human CAII against a buffer of 20 mM Tris-HCl, pH 8.5.

    • Concentrate the protein to 10-20 mg/mL.

  • Ligand Preparation:

    • Prepare a 100 mM stock solution of "this compound" in DMSO.

  • Complex Formation:

    • Incubate the concentrated CAII with a 5-fold molar excess of the ligand stock solution on ice for 1 hour to allow for complex formation.

  • Crystallization:

    • Set up hanging or sitting drop vapor diffusion experiments at 20°C.

    • Mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.

    • A typical reservoir solution contains 1.8-2.2 M ammonium sulfate, 100 mM Tris-HCl, pH 8.0-8.5.[7]

    • Equilibrate the drops against 500 µL of the reservoir solution.

  • Crystal Harvesting and Data Collection:

    • Crystals are expected to appear and grow to a suitable size within a few days to a week.

    • Harvest the crystals and cryo-protect them by briefly soaking in the reservoir solution supplemented with 20-25% glycerol before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This assay measures the hydratase activity of CAII by monitoring the pH change resulting from the hydration of CO₂.[9]

Materials:

  • Purified human Carbonic Anhydrase II

  • "this compound" (or other inhibitors)

  • Barbital buffer (20 mM, pH 8.2)

  • CO₂-saturated water (ice-cold)

  • pH meter with a fast-response electrode

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of CAII in a suitable buffer.

    • Prepare serial dilutions of the inhibitor ("this compound") in DMSO.

  • Assay:

    • To a chilled reaction vessel containing 3 mL of barbital buffer, add the desired concentration of the inhibitor and a fixed amount of CAII.

    • Incubate for a few minutes to allow for inhibitor binding.

    • Initiate the reaction by rapidly adding 2 mL of ice-cold CO₂-saturated water.

    • Record the time required for the pH to drop from 8.2 to 6.2.

  • Calculation of Inhibition:

    • Calculate the enzyme activity as units = (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction (no enzyme) and T is the time for the catalyzed reaction.

    • Determine the IC₅₀ or Kᵢ value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Co_crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_data Data Collection & Analysis Protein_Purification Protein Purification (Human CAII) Incubation Incubation of Protein and Ligand Protein_Purification->Incubation Ligand_Synthesis Ligand Synthesis (this compound) Ligand_Synthesis->Incubation Vapor_Diffusion Vapor Diffusion Setup (Hanging/Sitting Drop) Incubation->Vapor_Diffusion Crystal_Growth Crystal Growth Vapor_Diffusion->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Growth->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for the co-crystallization of a protein-ligand complex.

CAII_Signaling_Pathway CO2_H2O CO₂ + H₂O CAII Carbonic Anhydrase II (CAII) CO2_H2O->CAII HCO3_H HCO₃⁻ + H⁺ CAII->HCO3_H Ion_Transporters Anion Exchangers (e.g., AE1) HCO3_H->Ion_Transporters pH_Regulation Intracellular pH Regulation Ion_Transporters->pH_Regulation Cellular_Processes Cellular Processes (e.g., Respiration, Bone Resorption) pH_Regulation->Cellular_Processes

Caption: Simplified role of Carbonic Anhydrase II in cellular processes.

References

Application Notes and Protocols: "4-(Morpholine-4-sulfonyl)-benzoic acid" for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. "4-(Morpholine-4-sulfonyl)-benzoic acid" is an exemplary fragment that combines several key features beneficial for FBDD: a rigid core, hydrogen bond donors and acceptors, and opportunities for synthetic elaboration. This document provides detailed application notes and protocols for the use of "this compound" in a typical FBDD campaign.

Molecular Profile:

PropertyValue
IUPAC Name 4-(morpholine-4-sulfonyl)benzoic acid
CAS Number 10252-82-1
Molecular Formula C₁₁H₁₃NO₅S
Molecular Weight 271.29 g/mol
Melting Point 260-261 °C
Appearance White to off-white solid
Calculated LogP 0.85
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 2

Note: The following sections describe a hypothetical application of "this compound" in an FBDD campaign against Protein Kinase X (PKX), a fictional enzyme, to illustrate its utility.

Data Presentation: Illustrative Screening Results

The following table summarizes the hypothetical screening data for "this compound" and other fragments against PKX. Binding affinity (K D ) was determined by Surface Plasmon Resonance (SPR), and Ligand Efficiency (LE) was calculated to normalize for molecular size.

Table 1: Hypothetical Screening Data against Protein Kinase X (PKX)

Fragment IDStructureMW ( g/mol )K D (µM)Ligand Efficiency (LE)¹
F01 This compound 271.29 150 0.32
F024-aminobenzoic acid137.145000.30
F03Morpholine87.12>1000-
F04Benzenesulfonamide157.188000.25

¹Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(K D ) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binder.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

Objective: To identify fragments that bind to PKX and to determine their binding affinity (K D ).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant PKX protein (≥95% purity)

  • "this compound" and other fragments

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (for fragment stock solutions)

Protocol:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of PKX (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare stock solutions of fragments in 100% DMSO (e.g., 100 mM).

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

    • Inject the fragment solutions over the PKX and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 1 M NaCl).

    • Fragments showing a significant binding response compared to the reference cell are considered hits.

  • Affinity Determination (K D ):

    • For hit fragments like "this compound," perform a dose-response analysis.

    • Prepare a series of dilutions of the fragment in running buffer (e.g., from 1 µM to 500 µM).

    • Inject each concentration over the immobilized PKX surface and record the binding response at equilibrium.

    • Fit the equilibrium binding data to a steady-state affinity model to determine the K D .

NMR Spectroscopy for Hit Validation and Binding Site Mapping

Objective: To confirm the binding of hit fragments and to identify the location of the binding site on PKX.

Materials:

  • High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • ¹⁵N-labeled PKX protein.

  • NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • "this compound" stock solution in d6-DMSO.

Protocol:

  • ¹H-¹⁵N HSQC Titration:

    • Prepare a sample of ¹⁵N-labeled PKX (50-100 µM) in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a concentrated stock solution of "this compound" in a compatible deuterated solvent (e.g., d6-DMSO).

    • Add small aliquots of the fragment stock solution to the protein sample to achieve final concentrations ranging from 0.5x to 10x the protein concentration.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor for chemical shift perturbations (CSPs) of the backbone amide signals of PKX upon addition of the fragment.

    • Residues exhibiting significant and dose-dependent CSPs are likely part of or near the fragment's binding site.

    • The magnitude of the CSPs can be used to map the binding interface onto a 3D structure of PKX, if available.

    • Binding affinity (K D ) can also be estimated by fitting the chemical shift changes as a function of ligand concentration.

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization lib Fragment Library screen Primary Screen (SPR, NMR) lib->screen ~1000 fragments hits Validated Hits screen->hits ~10-50 hits struct Structural Biology (X-ray, NMR) hits->struct chem Medicinal Chemistry (Fragment Growing/Linking) struct->chem leads Lead Compounds chem->leads adme ADME/Tox leads->adme potency Potency & Selectivity adme->potency candidate Drug Candidate potency->candidate

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adaptor Adaptor Proteins Rec->Adaptor PKX Protein Kinase X (PKX) Target of Fragment Adaptor->PKX Activation Substrate Downstream Substrate PKX->Substrate Phosphorylation TF Transcription Factors Substrate->TF Response Proliferation, Survival TF->Response Fragment 4-(Morpholine-4-sulfonyl) -benzoic acid Fragment->PKX Inhibition

Caption: A hypothetical signaling pathway involving Protein Kinase X (PKX).

Application Notes and Protocols: Cell-Based Assays for Characterizing FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific data on the biological activity or use of "4-(Morpholine-4-sulfonyl)-benzoic acid" in cell-based assays. The information presented herein is based on the well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 , as a representative example to provide researchers with relevant and actionable guidance for planning in vivo studies with FAAH inhibitors. The principles and methodologies described can serve as a valuable starting point for the investigation of novel FAAH inhibitors.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity.[1] Inhibition of FAAH leads to an accumulation of endogenous ligands like anandamide, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2).[1] This enhancement of endocannabinoid tone has shown therapeutic potential for various conditions, including pain, anxiety, and neuroinflammatory disorders.[1] Consequently, screening for and characterizing FAAH inhibitors is a significant area of interest in drug discovery.[1]

Data Presentation: In Vitro Efficacy of FAAH Inhibitors

The potency and selectivity of FAAH inhibitors are critical parameters in their evaluation. The following table summarizes key quantitative data for the well-characterized FAAH inhibitor URB597.

InhibitorTargetAssay TypeIC₅₀ (nM)Reference
URB597Human FAAHIn vitro (liver microsomes)3[3][4]
URB597Human FAAHIn vitro (brain membranes)4.6[3]
URB597Rat FAAHIn vitro (brain membranes)52[3]

Signaling Pathway of FAAH Inhibition

FAAH is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] Endocannabinoids like anandamide are produced "on-demand" and act as retrograde messengers, primarily binding to presynaptic CB1 receptors to modulate neurotransmitter release.[1] FAAH, located in the postsynaptic neuron, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] Pharmacological inhibition of FAAH blocks this degradation, leading to elevated anandamide levels, which enhances and prolongs its signaling effects.[1]

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide_prod Anandamide Production Anandamide_prod->CB1 Activates (retrograde) Anandamide_prod->FAAH Hydrolysis Inhibitor FAAH Inhibitor (e.g., URB597) Inhibitor->FAAH Inhibits

FAAH's role in the endocannabinoid signaling pathway.

Experimental Protocols

Cell-Based FAAH Activity Assay (Fluorometric)

This protocol describes a common method for quantifying FAAH activity in a cellular context and determining the potency of its inhibitors using a fluorogenic substrate.[1]

Principle: This assay employs a synthetic, non-fluorescent substrate which is hydrolyzed by FAAH to release a highly fluorescent product. The rate of increase in fluorescence is directly proportional to FAAH activity.[1] This method is sensitive, reproducible, and well-suited for high-throughput screening.[1]

Materials:

  • Cells expressing FAAH (e.g., BV-2 microglia, or transfected cell lines)

  • Cell culture medium

  • Test compounds (potential FAAH inhibitors)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Fluorogenic FAAH substrate

  • 96-well opaque plates (white or black)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency (approximately 80-90%).

    • Prepare serial dilutions of the test compounds in cell culture medium. Include a vehicle control.

    • Remove the culture medium from the wells and add the medium containing the test compounds or vehicle control.

    • Incubate for the desired period (e.g., 4 hours).[5]

  • Cell Lysis:

    • After incubation, wash the cells with PBS.

    • Lyse the cells according to the specific protocol for your lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA) for normalization.[1]

  • FAAH Activity Assay:

    • In a new opaque 96-well plate, add the cell lysate (e.g., 10-50 µg of total protein) to the appropriate wells.

    • Add the fluorogenic FAAH substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the average rate of the background control wells.

    • Normalize the reaction rate to the amount of protein in each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Experimental Workflow for Cell-Based FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells (e.g., 96-well plate) culture_cells Culture Cells (to ~80-90% confluency) seed_cells->culture_cells treat_inhibitors Treat with Inhibitors (and vehicle controls) culture_cells->treat_inhibitors prepare_lysates Prepare Cell Lysates & Quantify Protein treat_inhibitors->prepare_lysates perform_assay Perform FAAH Activity Assay (Add lysate and substrate) prepare_lysates->perform_assay measure_fluorescence Measure Fluorescence (Kinetic reading at 37°C) perform_assay->measure_fluorescence data_analysis Calculate % Inhibition and IC50 measure_fluorescence->data_analysis

Workflow for a cell-based FAAH inhibition assay.

In Vivo Models for Efficacy Testing

Following in vitro characterization, promising FAAH inhibitors are often evaluated in animal models of disease.

Example: Rodent Model of Inflammatory Pain

  • Principle: Administration of an FAAH inhibitor is expected to reduce pain-related behaviors by elevating endogenous anandamide levels.[3]

  • Procedure:

    • Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the rats.[3]

    • Drug Administration: Administer the FAAH inhibitor (e.g., URB597 at 1 mg/kg, i.p.) or vehicle.[6]

    • Behavioral Testing: At various time points after drug administration, assess pain-related behaviors.[3]

      • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.[3]

      • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.[3]

Target Engagement in Vivo

To confirm that the observed in vivo effects are due to FAAH inhibition, brain tissue can be collected to measure FAAH activity ex vivo.

  • Procedure:

    • At a desired time point after inhibitor administration, euthanize the animal and rapidly dissect the brain.[2]

    • Homogenize the brain tissue in an appropriate buffer.[2]

    • Perform an FAAH activity assay on the brain homogenate as described in the in vitro protocol.[2]

    • Compare the FAAH activity in samples from vehicle- and inhibitor-treated animals to determine the degree of target engagement.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis and improve the yield of 4-(Morpholine-4-sulfonyl)-benzoic acid.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 4-(chlorosulfonyl)benzoic acid, from various starting materials. The second step is the reaction of this intermediate with morpholine to form the final product. Optimizing each of these steps is critical for achieving a high overall yield.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Sulfonamide Formation SM Starting Material (e.g., p-Toluene sulfonyl chloride) Intermediate 4-(Chlorosulfonyl) benzoic acid SM->Intermediate Oxidation & Chlorosulfonation Reagent1 Oxidizing & Chlorinating Agents (e.g., CrO₃, HAc, Chlorosulfonic Acid) Reagent1->Intermediate Product 4-(Morpholine-4-sulfonyl) -benzoic acid Intermediate->Product Reaction with Morpholine Morpholine Morpholine Morpholine->Product Nucleophilic Substitution Base Base (e.g., Pyridine, TEA) Base->Product

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent route involves two main steps:

  • Formation of 4-(chlorosulfonyl)benzoic acid : This intermediate is typically synthesized by the chlorosulfonation of benzoic acid or the oxidation and chlorination of precursors like p-toluenesulfonyl chloride.[1][2]

  • Sulfonamide Formation : The 4-(chlorosulfonyl)benzoic acid intermediate is then reacted with morpholine, usually in the presence of a base, to yield the final product.[3]

Q2: Why is the yield of the first step, the synthesis of 4-(chlorosulfonyl)benzoic acid, often low?

A2: The yield of 4-(chlorosulfonyl)benzoic acid can be low due to several factors. The sulfonyl chloride group is highly susceptible to hydrolysis back to a sulfonic acid, especially when exposed to water during the reaction or workup.[4] Furthermore, the reaction conditions, such as temperature and the ratio of reagents like chlorosulfonic acid, are critical and can lead to side reactions if not properly controlled.[1][2] For example, one method reports a yield as low as 20%.[5]

Q3: What is the role of a base in the second step of the synthesis?

A3: In the reaction between 4-(chlorosulfonyl)benzoic acid and morpholine, hydrochloric acid (HCl) is generated as a byproduct. A base, such as triethylamine (TEA) or pyridine, is added to neutralize this HCl.[6] This prevents the protonation of the morpholine, which would render it non-nucleophilic and stop the reaction.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted morpholine, unreacted 4-(chlorosulfonyl)benzoic acid, and the hydrolysis byproduct, 4-sulfobenzoic acid. If the reaction is not carried out under anhydrous conditions, the starting sulfonyl chloride can easily hydrolyze. Standard purification involves an aqueous workup with acid and base washes followed by recrystallization.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Intermediate Synthesis CheckStep->Step1 Low intermediate yield Step2 Step 2: Sulfonamide Formation CheckStep->Step2 Low final product yield Purification Purification Issues CheckStep->Purification Product is impure/oily Cause1 Probable Cause: Hydrolysis of Sulfonyl Chloride Step1->Cause1 Cause2 Probable Cause: Incomplete Reaction Step1->Cause2 Solution1 Solution: - Use anhydrous reagents/solvents. - Pour reaction mixture onto crushed ice  for rapid quenching & precipitation. [2] - Consider using thionyl chloride to  react with any water present. [5] Cause1->Solution1 Solution2 Solution: - Increase reaction time or temperature. - Use excess chlorosulfonic acid. - Check starting material purity. Cause2->Solution2 Cause3 Probable Cause: Insufficient Base Step2->Cause3 Cause4 Probable Cause: Poor Intermediate Quality Step2->Cause4 Solution3 Solution: - Use at least 2 equivalents of morpholine  (one as nucleophile, one as base)  or 1 eq. morpholine + 1.1 eq. external  base (e.g., TEA, Pyridine). [23] Cause3->Solution3 Solution4 Solution: - Purify 4-(chlorosulfonyl)benzoic acid  before use. - Confirm structure and purity via  NMR or melting point. [17] Cause4->Solution4 Cause5 Probable Cause: Residual Starting Materials Purification->Cause5 Solution5 Solution: - Perform acid/base workup. - Wash with 1M HCl to remove morpholine. - Wash with NaHCO₃ to remove acidic  impurities. [13] - Recrystallize from appropriate solvent. Cause5->Solution5 Purification_Workflow Start Crude Reaction Mixture (in Organic Solvent) Wash1 Wash with 1M HCl Start->Wash1 Layer1_Org Organic Layer (Contains Product, unreacted 4-chlorosulfonylbenzoic acid) Wash1->Layer1_Org Keep Layer1_Aq Aqueous Layer (Contains Morpholine-HCl salt) Wash1->Layer1_Aq Discard Wash2 Wash with Water/Brine Layer1_Org->Wash2 Layer2_Org Organic Layer (Contains Product) Wash2->Layer2_Org Keep Layer2_Aq Aqueous Layer (Contains water-soluble impurities) Wash2->Layer2_Aq Discard Dry Dry over Na₂SO₄, Filter Layer2_Org->Dry Evap Evaporate Solvent Dry->Evap Recrys Recrystallize Evap->Recrys Final Pure Crystalline Product Recrys->Final

References

Troubleshooting "4-(Morpholine-4-sulfonyl)-benzoic acid" reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and troubleshooting of 4-(Morpholine-4-sulfonyl)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems that may arise during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the experimental process. The most common culprits include:

  • Incomplete Reaction: The reaction between 4-(chlorosulfonyl)benzoic acid and morpholine may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Hydrolysis of Starting Material: The key starting material, 4-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis, especially in the presence of moisture. If your reagents or solvent are not anhydrous, the sulfonyl chloride will convert to the unreactive 4-sulfobenzoic acid, which will not react with morpholine.

  • Loss During Work-up: The product may be lost during the aqueous work-up or extraction phases. Emulsion formation can trap the product in the interface between organic and aqueous layers. Additionally, if the pH is not carefully controlled during acidification, the product may not fully precipitate.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. While an excess of morpholine is often used, a large excess can sometimes complicate purification.

Q2: I observe a significant amount of a water-soluble impurity in my crude product. What is it and how can I remove it?

A2: The most likely water-soluble impurity is 4-sulfobenzoic acid , the hydrolysis product of 4-(chlorosulfonyl)benzoic acid. This impurity arises from the reaction of the sulfonyl chloride with any trace moisture in the reactants or solvent. Another possibility is the hydrochloride salt of morpholine if an excess of the amine was used and the reaction was quenched with acid.

Solution: A thorough aqueous work-up is effective for removing these impurities.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic this compound and the 4-sulfobenzoic acid, transferring them to the aqueous layer as their sodium salts.

  • Separate the aqueous layer and acidify it slowly with 1M HCl to a pH of ~2-3. The desired product, being less soluble than 4-sulfobenzoic acid, should preferentially precipitate.

  • Filter the precipitate and wash with cold water to remove residual 4-sulfobenzoic acid and salts.

Q3: My final product shows two spots on a TLC plate. How do I identify the impurity and purify the product?

A3: The second spot is likely either unreacted 4-(chlorosulfonyl)benzoic acid or morpholine . The relative Rf values will depend on the solvent system used.

Identification and Purification:

  • Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate to identify the impurity.

  • Purification:

    • Unreacted 4-(chlorosulfonyl)benzoic acid: This can be removed by a basic wash during the work-up, as described in A2. The sulfonyl chloride will hydrolyze to the more polar sulfonic acid and be extracted into the aqueous basic layer.

    • Unreacted Morpholine: This basic impurity can be removed by washing the organic solution of the crude product with a dilute acid, such as 1M HCl. The morpholine will be protonated and move into the aqueous layer.

    • Column Chromatography: If the impurities are not easily removed by extraction, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can effectively separate the product from less polar impurities.

Q4: The NMR spectrum of my product shows unexpected peaks. What could they be?

A4: Besides the starting materials and the hydrolysis product, other impurities could be present:

  • Solvent Residues: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common.

  • Triethylamine/Triethylamine Hydrochloride: If triethylamine was used as a base, it or its hydrochloride salt may be present. These are typically removed with aqueous washes.

  • Diaryl Sulfone: This impurity can form during the synthesis of the 4-(chlorosulfonyl)benzoic acid starting material at high temperatures. It is generally much less polar than the desired product and can be removed by chromatography or recrystallization.

Refer to the table of common NMR shifts in the "Experimental Protocols" section to help identify these impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary based on specific experimental conditions.

ParameterTypical ValueNotes
Yield 75-90%Yields can be lower due to hydrolysis of the starting material.
Purity (Crude) 80-95%Major impurities are typically unreacted starting materials and hydrolysis byproducts.
Purity (After Recrystallization) >98%A single recrystallization is often sufficient to achieve high purity.
Common Impurity Levels (Crude)
4-sulfobenzoic acid1-10%Highly dependent on the anhydrous conditions of the reaction.
Unreacted Morpholine1-5%Dependent on the stoichiometry and work-up procedure.
Unreacted 4-(chlorosulfonyl)benzoic acid<5%Usually consumed if the reaction goes to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 4-(chlorosulfonyl)benzoic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(chlorosulfonyl)benzoic acid and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add triethylamine to the stirred suspension.

  • In a separate flask, dissolve morpholine in anhydrous DCM.

  • Add the morpholine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC Purity Analysis

This protocol provides a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject the sample and integrate the peak areas.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a sample for NMR analysis to confirm the structure and identify impurities.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, 0.75 mL)

  • NMR tube

  • Pasteur pipette and filter plug (cotton or glass wool)

Procedure:

  • Weigh the sample directly into a clean, dry vial.

  • Add the deuterated solvent to the vial and gently agitate to dissolve the sample.

  • Place a small filter plug into a Pasteur pipette.

  • Filter the solution directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside.

  • Acquire ¹H and ¹³C NMR spectra. Expected approximate shifts for the product in DMSO-d₆ are:

    • ¹H NMR: δ ~8.1 (d, 2H), ~7.8 (d, 2H), ~3.6 (t, 4H), ~2.9 (t, 4H). The carboxylic acid proton will be a broad singlet at δ > 13.

    • ¹³C NMR: δ ~166, ~142, ~135, ~129, ~127, ~65, ~46.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate conceptual relationships relevant to the compound and its synthesis.

signaling_pathway cluster_motifs Structural Motifs of this compound cluster_roles Potential Biological Roles Benzoic_Acid Benzoic Acid Moiety Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Receptor_Modulation Receptor Modulation Metabolic_Pathway Metabolic Pathway Interaction (e.g., Benzoate Metabolism) Benzoic_Acid->Metabolic_Pathway Sulfonamide Sulfonamide Linker Sulfonamide->Enzyme_Inhibition Morpholine Morpholine Ring Morpholine->Receptor_Modulation

Caption: Potential biological roles of the structural motifs.

experimental_workflow start Start: Reagents reaction Reaction: 4-(chlorosulfonyl)benzoic acid + Morpholine start->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Analysis (TLC, HPLC, NMR) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Issue: Low Yield or Impure Product hydrolysis Hydrolysis of Starting Material issue->hydrolysis incomplete_rxn Incomplete Reaction issue->incomplete_rxn unreacted_sm Unreacted Starting Materials issue->unreacted_sm anhydrous Use Anhydrous Conditions hydrolysis->anhydrous optimize Optimize Reaction (Time, Temp) incomplete_rxn->optimize workup Perform Acid/Base Work-up unreacted_sm->workup purify Recrystallize or Chromatograph

Technical Support Center: Optimization of Reaction Conditions for 4-(Morpholine-4-sulfonyl)-benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-(Morpholine-4-sulfonyl)-benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis method involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of the morpholine acts as the nucleophile, displacing the chloride to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.[1] Key parameters to investigate include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time.

Q3: How can I purify the final product, this compound?

A3: Following the formation of the sulfonamide, the product is typically isolated by acidification of the reaction mixture. This protonates the carboxylate salt, leading to the precipitation of the final product.[1] Recrystallization from a suitable solvent system can be employed for further purification to remove any unreacted starting materials or byproducts.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and its derivatives in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive 4-(chlorosulfonyl)benzoic acid: The starting material may have degraded due to moisture. 2. Insufficient base: Inadequate neutralization of HCl can protonate the morpholine, reducing its nucleophilicity. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. 4. Short reaction time: The reaction may not have gone to completion.1. Use fresh or properly stored 4-(chlorosulfonyl)benzoic acid. Consider running a test reaction with a known reactive amine. 2. Use at least two equivalents of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) or an excess of morpholine to act as both reactant and base. 3. Try increasing the reaction temperature. Refluxing in a suitable solvent like dichloromethane or THF can improve yields. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
Formation of Multiple Products (Impure Sample) 1. Side reactions: The carboxylic acid moiety might undergo side reactions under certain conditions. 2. Reaction with difunctional amines: If a derivative with a difunctional amine is being synthesized, both amino groups might react.1. Protect the carboxylic acid group (e.g., as an ester) before the sulfonylation reaction, followed by deprotection. 2. Use a large excess of the difunctional amine to favor mono-sulfonylation or use a protecting group strategy for one of the amine functionalities.
Product is "oiling out" instead of precipitating/crystallizing 1. High impurity level: The presence of significant impurities can inhibit crystallization. 2. Inappropriate solvent for precipitation/crystallization: The chosen solvent may not be suitable for inducing crystallization of the product.1. Purify the crude product using column chromatography before attempting crystallization. 2. Try a different solvent or a solvent/anti-solvent system. For example, dissolve the product in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity is observed, then allow it to slowly crystallize.[2]
Difficulty in removing the base (e.g., triethylamine hydrochloride) 1. Incomplete work-up: The salt may be trapped in the organic layer.1. During the aqueous work-up, wash the organic layer multiple times with water and then with a dilute acid solution (e.g., 1M HCl) to ensure complete removal of the amine salt.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Optimization may be required for specific derivatives.

Materials:

  • 4-(chlorosulfonyl)benzoic acid

  • Morpholine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the stirred solution.

  • Slowly add a solution of morpholine (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a white solid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides, which can be analogous to the synthesis of this compound derivatives.

Starting MaterialAmineBaseSolventTemperatureTime (h)Yield (%)Reference
Benzoyl chlorideMorpholineTriethylamineDichloromethaneRoom Temp.195[3]
4-[(4-chlorophenyl)sulfonyl]benzoyl chlorideValineNaOHDichloromethane/Water0-5 °C to Room Temp.1.593[4]
4-[(4-bromophenyl)sulfonyl]benzoyl chlorideL-valineNaOHDichloromethane0-5 °C to Room Temp.1.594[5]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve 4-(chlorosulfonyl)benzoic acid in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Amine Add Morpholine Solution Add_Base->Add_Amine React Stir at Room Temperature (4-12h, TLC Monitoring) Add_Amine->React Quench Quench with Water React->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with 1M HCl, Water, and Brine Separate->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from EtOAc/Hexanes Concentrate->Recrystallize Final_Product This compound Recrystallize->Final_Product troubleshooting_logic Start Low or No Yield Check_Reagents Check Reagent Quality (e.g., 4-(chlorosulfonyl)benzoic acid) Start->Check_Reagents Degraded? Check_Base Verify Base Stoichiometry (>= 2 eq.) Start->Check_Base Sufficient? Check_Temp Increase Reaction Temperature Start->Check_Temp Too Low? Check_Time Extend Reaction Time (Monitor by TLC) Start->Check_Time Incomplete? Success Improved Yield Check_Reagents->Success Check_Base->Success Check_Temp->Success Check_Time->Success

References

Overcoming solubility issues with "4-(Morpholine-4-sulfonyl)-benzoic acid" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "4-(Morpholine-4-sulfonyl)-benzoic acid" in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Based on available data, the key physicochemical properties are summarized below. These properties suggest that the compound is a solid at room temperature and acidic in nature.[1][2]

PropertyValueReference
CAS Number 10252-82-1[1][2]
Molecular Formula C₁₁H₁₃NO₅S[1][2]
Molecular Weight 271.29 g/mol [1][2]
Appearance White to off-white solid
Melting Point 260-261 °C
Predicted pKa 3.65 ± 0.10
Storage Inert atmosphere, Room Temperature

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. Given that this compound is an acidic compound with a predicted pKa of 3.65, its solubility is highly dependent on the pH of the solution. In neutral or acidic buffers (pH ≤ pKa), the carboxylic acid group will be largely protonated, making the molecule less polar and thus less soluble in water. Precipitation is likely if the final concentration of the compound in your assay buffer exceeds its solubility at that specific pH and temperature.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For poorly water-soluble compounds like this compound, it is standard practice to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[3] A high-concentration stock solution (e.g., 10-100 mM) in DMSO can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration, while keeping the final DMSO concentration low (typically <0.5%) to minimize solvent toxicity in cell-based assays.[3]

Q4: How can I increase the solubility of this compound in my assay?

A4: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Since this is an acidic compound, increasing the pH of your assay buffer to be at least 1-2 units above the pKa (i.e., pH 5.65 or higher) will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final assay buffer can help maintain solubility. Ensure the final solvent concentration is compatible with your assay system.

  • Employing Solubilizing Agents: The use of surfactants or cyclodextrins can also improve the solubility of poorly soluble compounds. The selection of the appropriate agent will depend on the specifics of your assay.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.

Problem: Compound precipitates upon addition to the aqueous assay buffer.

Possible Cause Troubleshooting Steps
Low aqueous solubility at assay pH 1. Check the pH of your buffer: If the pH is neutral or acidic, consider using a buffer with a higher pH (e.g., pH 7.4 or 8.0). 2. Prepare a fresh, higher pH buffer: If possible, adjust the pH of your existing buffer or prepare a new one. Ensure the pH is compatible with your assay.
Final concentration is too high 1. Determine the kinetic solubility: Perform a simple experiment to find the maximum soluble concentration in your assay buffer. 2. Lower the final concentration: If the required concentration is above the solubility limit, you may need to adjust your experimental design.
Inadequate mixing 1. Vortex immediately after dilution: When adding the DMSO stock to the aqueous buffer, vortex the solution vigorously and immediately to prevent localized high concentrations that can lead to precipitation.[3] 2. Use sonication: Brief sonication can help to dissolve small amounts of precipitate.
Stock solution issues 1. Visually inspect the stock solution: Ensure your DMSO stock is fully dissolved and free of particulates before diluting. Gentle warming (e.g., 37°C) can aid dissolution.[3] 2. Avoid repeated freeze-thaw cycles: Aliquot your stock solution to minimize degradation and potential precipitation upon thawing.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of a test compound.[3]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the molar equivalent of the weighed compound).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Kinetic Solubility in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of the compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of your 10 mM stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • In a 96-well plate, add your assay buffer to each well.

  • Add a small, consistent volume of each DMSO dilution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM). Ensure the final DMSO concentration is the same in all wells.

  • Include a buffer-only control and a buffer with the same final DMSO concentration as a blank.

  • Mix the plate by shaking for 1-2 minutes.

  • Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader.

  • The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is an estimate of the kinetic solubility.

Visualizations

experimental_workflow start Start: Solubility Issue (Precipitation Observed) check_stock 1. Check Stock Solution (Is it fully dissolved?) start->check_stock yes_stock Yes check_stock->yes_stock no_stock No check_stock->no_stock check_pH 2. Evaluate Assay Buffer pH (Is pH > pKa + 1?) yes_stock->check_pH re_dissolve Re-dissolve Stock (Vortex, gentle heat) no_stock->re_dissolve re_dissolve->check_stock yes_pH Yes check_pH->yes_pH no_pH No check_pH->no_pH check_conc 3. Assess Final Concentration (Is it below solubility limit?) yes_pH->check_conc adjust_pH Adjust Buffer pH (Increase pH) no_pH->adjust_pH adjust_pH->check_pH yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc final_check 4. Review Dilution Method (Vortex immediately?) yes_conc->final_check lower_conc Lower Final Concentration no_conc->lower_conc lower_conc->check_conc yes_vortex Yes final_check->yes_vortex no_vortex No final_check->no_vortex success Success: Compound Soluble yes_vortex->success improve_mixing Improve Mixing Technique no_vortex->improve_mixing improve_mixing->final_check

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway cluster_compound This compound cluster_solution Solubilization Strategies cluster_enhancement Solubility Enhancement compound C₁₁H₁₃NO₅S (Solid, Poorly Water-Soluble) stock High Concentration Stock in DMSO compound->stock Dissolve dilution Serial Dilution in Aqueous Buffer stock->dilution ph_adjust pH Adjustment (pH > pKa) dilution->ph_adjust Precipitation Occurs cosolvent Co-solvents (e.g., final <0.5% DMSO) dilution->cosolvent assay Homogeneous Solution for Assay dilution->assay Successful Solubilization ph_adjust->assay cosolvent->assay

Caption: Logical relationships in overcoming solubility issues.

References

"4-(Morpholine-4-sulfonyl)-benzoic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of 4-(Morpholine-4-sulfonyl)-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and away from incompatible substances such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] For long-term storage, refrigeration at 4°C is advisable.

Q2: Is this compound sensitive to light?

A2: Yes, exposure to direct sunlight should be avoided.[3] While specific photostability data for this compound is limited, aryl sulfonamides, in general, are known to be susceptible to photodegradation. It is recommended to store the compound in light-resistant containers.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis of the sulfonamide bond: This is a primary degradation pathway for sulfonamides, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond.

  • Oxidative degradation of the morpholine ring: The morpholine moiety is susceptible to oxidation, which can result in ring-opening or the formation of N-oxides.

  • Decarboxylation of the benzoic acid moiety: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Exposure to UV or visible light can lead to the cleavage of the S-N bond or other photochemical reactions.

Q4: What are the likely degradation products of this compound?

A4: Based on the potential degradation pathways, the following degradation products could be formed:

  • From Hydrolysis: 4-Sulfobenzoic acid and morpholine.

  • From Oxidation: this compound N-oxide and various ring-opened products of the morpholine moiety.

  • From Thermal Degradation: Morpholin-4-yl-phenylsulfone (via decarboxylation).

  • From Photodegradation: Similar to hydrolysis, cleavage of the S-N bond is a likely outcome.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of the compound.- Review storage conditions and handling procedures. - Perform a forced degradation study to identify potential degradation products. - Use a stability-indicating analytical method.
Loss of potency or inconsistent experimental results. Instability of the compound in the experimental medium (e.g., solution).- Prepare solutions fresh before use. - Investigate the stability of the compound in the specific solvent or buffer system under your experimental conditions. - Consider pH and light exposure of the solution.
Discoloration of the solid compound. Potential degradation due to improper storage (e.g., exposure to light or air).- Do not use the discolored material. - Re-evaluate storage conditions. - Obtain a fresh batch of the compound and handle it with appropriate precautions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The following are general protocols that can be adapted for this compound. A concentration of 1 mg/mL of the drug in a suitable solvent is often recommended for these studies.[1] The extent of degradation should ideally be between 5-20%.[1]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 30 minutes.[3]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 30 minutes.[3]

  • Neutralization: After the specified time, cool the solutions to room temperature and neutralize them with an appropriate volume of base or acid, respectively.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days.[1]

  • Analysis: Analyze the sample at appropriate time intervals by HPLC.

3. Thermal Degradation:

  • Procedure: Expose the solid drug to dry heat at 70°C in an oven for a specified period.

  • Sample Preparation: At the end of the exposure, dissolve the sample in a suitable solvent.

  • Analysis: Analyze the sample by HPLC.

4. Photolytic Degradation:

  • Procedure: Expose the drug solution to a light source that provides both UV and visible light. The total exposure should be not less than 1.2 million lux hours and not less than 200 watt-hours/square meter.[1]

  • Control: A control sample should be protected from light to differentiate between photolytic and thermal degradation.

  • Analysis: Analyze the samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities. A general approach for developing such a method is outlined below.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan of the compound)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound dp1 4-Sulfobenzoic acid parent->dp1 S-N Cleavage dp2 Morpholine parent->dp2 S-N Cleavage dp3 This compound N-oxide parent->dp3 N-Oxidation dp4 Ring-opened products parent->dp4 Ring Opening dp5 Morpholin-4-yl-phenylsulfone parent->dp5 Decarboxylation dp6 S-N Bond Cleavage Products parent->dp6 Light Exposure

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal (Dry Heat) thermal->hplc photo Photolysis (UV/Vis) photo->hplc lcms LC-MS/MS for Identification hplc->lcms method Validated Stability-Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for forced degradation studies and method development.

References

Technical Support Center: Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-stage synthesis: (1) the chlorosulfonation of a benzoic acid precursor to form 4-(chlorosulfonyl)benzoic acid, and (2) the subsequent reaction with morpholine.

Stage 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid

Question 1: My yield of 4-(chlorosulfonyl)benzoic acid is significantly low, and I recovered a large amount of a water-soluble compound. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the highly reactive chlorosulfonyl group back to sulfonic acid (4-sulfobenzoic acid).[1] This commonly occurs during the aqueous workup if the product has prolonged contact with water, especially at elevated temperatures.

Troubleshooting Steps:

  • Rapid Quenching: Pour the reaction mixture onto crushed ice quickly and ensure the temperature of the resulting aqueous solution remains between 0-5°C.[1]

  • Immediate Filtration: Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended period. Filter the solid product as soon as possible after quenching.[1]

  • Anhydrous Workup: If hydrolysis remains a persistent issue, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure, though appropriate safety measures must be taken.[1]

Question 2: My product analysis shows evidence of disulfonation. How can this be prevented?

Answer: Disulfonation happens when a second chlorosulfonyl group is introduced onto the benzoic acid ring. This side reaction is favored by a large excess of chlorosulfonic acid and/or high reaction temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled molar ratio of chlorosulfonic acid to the benzoic acid precursor.

  • Temperature Management: Maintain a low reaction temperature, especially during the addition of reagents.

Question 3: I am observing the formation of sulfone byproducts. What is the cause and how can I minimize it?

Answer: Sulfone formation is a potential side reaction that can be minimized by maintaining a lower reaction temperature throughout the addition of reagents and the subsequent stirring period.[1] Using a slight excess of chlorosulfonic acid can also help to ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability for this side reaction.[1]

Stage 2: Synthesis of this compound

Question 4: The reaction between 4-(chlorosulfonyl)benzoic acid and morpholine is incomplete. What are the possible reasons?

Answer: Incomplete reactions can be due to several factors including insufficient reaction time, inadequate mixing, or suboptimal temperature.

Troubleshooting Steps:

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary for less reactive substrates, but this should be done cautiously to avoid side reactions.

  • Reagent Purity: Ensure the 4-(chlorosulfonyl)benzoic acid starting material is of high purity and has not hydrolyzed.

Question 5: My crude product is a sticky oil and fails to solidify. What should I do?

Answer: This is often due to the presence of impurities such as unreacted morpholine, hydrolyzed 4-(chlorosulfonyl)benzoic acid (as 4-sulfobenzoic acid), or morpholine hydrochloride salt, which can depress the melting point. An aqueous workup with acid and base washes is highly recommended before attempting crystallization.

Question 6: How can I effectively remove unreacted morpholine from my crude product?

Answer: A dilute acid wash is the standard and most effective method. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a 1 M aqueous solution of hydrochloric acid (HCl). The basic morpholine will be protonated to its water-soluble ammonium salt and will partition into the aqueous layer.

Question 7: How do I remove acidic impurities like 4-sulfobenzoic acid?

Answer: An alkaline wash is the most effective procedure. After the acid wash, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed.

Data Presentation

ParameterStage 1: 4-(Chlorosulfonyl)benzoic acid SynthesisStage 2: this compound Synthesis
Key Reagents Benzoic acid precursor, Chlorosulfonic acid4-(Chlorosulfonyl)benzoic acid, Morpholine, Base (e.g., DIPEA)
Typical Solvent Neat (excess chlorosulfonic acid)Dichloromethane, Acetonitrile
Reaction Temperature 0-20°C (addition), then 80-90°CRoom Temperature
Key Byproducts 4-sulfobenzoic acid, disulfonated products, sulfonesMorpholine hydrochloride, 4-sulfobenzoic acid
Workup Quenching on ice, filtrationAcid-base extraction
Purification Washing with cold waterRecrystallization, Column chromatography

Experimental Protocols

Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid
  • In a fume hood, add 4-carboxybenzenesulfonate (1.0 molar equivalent) to a flask equipped with a stirrer.

  • At room temperature, slowly add chlorosulfonic acid (e.g., 4 mL per 1.2 g of starting material) dropwise to the stirring solution.[2]

  • Continue stirring the reaction mixture for 2 hours.

  • Carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting solid product by vacuum filtration and wash it with cold water to give the crude 4-(chlorosulfonyl)benzoic acid.

Protocol 2: Synthesis of this compound
  • Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) in a suitable solvent like dichloromethane.

  • Add a slight excess of morpholine (e.g., 1.1 molar equivalents) dropwise to the solution.

  • Add a base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl and 5% NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow_stage1 start Start reagents Mix Benzoic Acid Precursor with Chlorosulfonic Acid (0-20°C) start->reagents reaction Heat Reaction Mixture (80-90°C, 2-4h) reagents->reaction quench Quench on Crushed Ice reaction->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash product Crude 4-(Chlorosulfonyl)benzoic acid wash->product

Caption: Workflow for the synthesis of 4-(chlorosulfonyl)benzoic acid.

experimental_workflow_stage2 start Start dissolve Dissolve 4-(Chlorosulfonyl)benzoic acid in Organic Solvent start->dissolve add_morpholine Add Morpholine and Base dissolve->add_morpholine react Stir at Room Temperature add_morpholine->react workup_acid Acid Wash (1M HCl) react->workup_acid workup_base Base Wash (5% NaHCO3) workup_acid->workup_base dry Dry and Concentrate workup_base->dry purify Recrystallization dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield / Oily Product cause1 Hydrolysis of Sulfonyl Chloride issue->cause1 cause2 Unreacted Morpholine issue->cause2 cause3 Acidic Impurities issue->cause3 solution1 Rapid Quenching & Immediate Filtration cause1->solution1 solution2 Aqueous Acid Wash (e.g., 1M HCl) cause2->solution2 solution3 Aqueous Base Wash (e.g., 5% NaHCO3) cause3->solution3

Caption: Troubleshooting logic for common synthesis pitfalls.

References

Technical Support Center: Refining the Purification Protocol for 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 4-(Morpholine-4-sulfonyl)-benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil or a sticky solid and fails to crystallize. What is the likely cause and how can I resolve this?

A1: This is a common issue often caused by the presence of impurities that depress the melting point and inhibit crystallization. The most probable impurities are unreacted starting materials such as 4-(chlorosulfonyl)benzoic acid and morpholine, or byproducts from the synthesis.

Troubleshooting Steps:

  • Aqueous Workup: Before attempting recrystallization, perform an aqueous workup to remove ionic impurities. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute acid, such as 1 M HCl, to remove any residual basic compounds like morpholine. The morpholine will be protonated to its water-soluble salt and partition into the aqueous layer.

  • Base Wash: Subsequently, wash the organic layer with a weak base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic product, this compound, and any unreacted 4-(chlorosulfonyl)benzoic acid (which will hydrolyze to 4-sulfobenzoic acid), transferring them to the aqueous layer as their sodium salts.

  • Acidification and Isolation: Separate the aqueous layer containing the product salt and acidify it with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the purified this compound, which can then be collected by vacuum filtration.[1]

Q2: My yield is significantly low after the aqueous workup and precipitation. What are the potential reasons?

A2: Low yield can result from several factors during the extraction and precipitation steps.

Troubleshooting Steps:

  • Emulsion Formation: Vigorous shaking during the liquid-liquid extraction can lead to the formation of a stable emulsion, where the product can be trapped. If an emulsion forms, try to break it by adding a small amount of brine (saturated NaCl solution).

  • Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently low to fully protonate the carboxylic acid and cause complete precipitation. Check the pH with pH paper.

  • Solubility in Organic Solvent: The product may have some solubility in the organic solvent used for the initial extraction. To minimize this, ensure the volume of the aqueous base used for extraction is sufficient.

  • Premature Precipitation: If the product precipitates during the base wash, it may be due to insufficient basification. Ensure the aqueous layer is basic enough to keep the product dissolved as its carboxylate salt.

Q3: I am struggling to find a suitable recrystallization solvent. What are my options?

A3: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
WaterGoodBenzoic acid derivatives often have increased solubility in hot water compared to cold water.[3]
Ethanol/WaterExcellentA mixed solvent system can be very effective. Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.
IsopropanolGoodSimilar to ethanol, can be used alone or in a mixed system with water.
AcetonitrilePossibleMay be a suitable solvent, but its effectiveness needs to be determined experimentally.

Q4: My recrystallized product still shows impurities by TLC or NMR analysis. What is the next step?

A4: If recrystallization does not provide the desired purity, column chromatography is the recommended next step.[1] This technique is effective at separating compounds with different polarities.

Troubleshooting Column Chromatography:

  • Poor Separation: If the spots on the TLC plate are too close together (low ΔRf), try a different solvent system. A common mobile phase for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid (e.g., 1%) to keep the carboxylic acid protonated and reduce tailing on the silica gel.

  • Low Recovery: The product may be too strongly adsorbed to the silica gel. Adding a small percentage of a more polar solvent like methanol to the eluent can help to elute the compound.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Precipitation

This protocol is designed to remove ionic impurities prior to a final purification step like recrystallization.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of ethyl acetate per 1 gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL). This step removes residual morpholine.

  • Base Extraction: Extract the organic layer with 5% aqueous NaHCO₃ (3 x 25 mL). This will transfer the acidic product into the aqueous layer.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add 6 M HCl with stirring until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Determine the best solvent or solvent system from the table above.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude or precipitated product until it fully dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). Adding 1% acetic acid to the mobile phase can improve peak shape.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC with UV visualization (254 nm) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Hypothetical Data)

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Acid-Base Extraction & Precipitation85%95%80%
Recrystallization (Ethanol/Water)95%>99%75%
Flash Column Chromatography85%>99%65%

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Acid Wash (1M HCl) Dissolve->AcidWash BaseExtract Base Extraction (5% NaHCO3) AcidWash->BaseExtract Impurities Impurities (e.g., Morpholine) AcidWash->Impurities Removes Basic Impurities Acidify Acidify Aqueous Layer (pH ~2) BaseExtract->Acidify AcidicImpurities Acidic Impurities & Product Salt in Aqueous Layer BaseExtract->AcidicImpurities Separates Acidic Compounds FilterDry Filter & Dry Acidify->FilterDry Recrystallize Recrystallization FilterDry->Recrystallize Chromatography Column Chromatography FilterDry->Chromatography PureProduct Purified Product Recrystallize->PureProduct Chromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Crude Product is an Oil/Sticky CheckImpurity Ionic Impurities Present? Start->CheckImpurity AqueousWorkup Perform Acid-Base Extraction CheckImpurity->AqueousWorkup Yes Recrystallize Attempt Recrystallization CheckImpurity->Recrystallize No AqueousWorkup->Recrystallize StillImpure Product Still Impure? Recrystallize->StillImpure ColumnChrom Perform Column Chromatography StillImpure->ColumnChrom Yes Success Pure Product StillImpure->Success No ColumnChrom->Success Failure Re-evaluate Synthesis ColumnChrom->Failure If Unsuccessful

References

Technical Support Center: Purification of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of "4-(Morpholine-4-sulfonyl)-benzoic acid". The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the reaction of 4-(chlorosulfonyl)benzoic acid and morpholine. These can include:

  • Unreacted 4-(chlorosulfonyl)benzoic acid: A key starting material that may not have fully reacted.

  • Unreacted morpholine: The second starting material which might be present in excess.

  • Hydrolysis byproducts: 4-(chlorosulfonyl)benzoic acid can hydrolyze to 4-sulfobenzoic acid, especially in the presence of water.

  • Salts: Depending on the workup procedure, inorganic salts may be present.

Q2: What analytical techniques are recommended to assess the purity of this compound?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities if they are present in significant amounts.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 260-261 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: What are the primary methods for purifying crude this compound?

A3: The primary and most effective methods for purifying this compound are:

  • Recrystallization: This is the most common and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the crude product before recrystallization.

Troubleshooting Guides

Recrystallization Issues

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here’s how to troubleshoot this:

  • Increase the solvent volume: Add more hot solvent to fully dissolve the oil.

  • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Change the solvent system: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, a co-solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble) can be effective.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several factors. Consider the following troubleshooting steps:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.

  • Ensure complete precipitation: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Avoid premature crystallization: If performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Check the mother liquor: To see if a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate the solution and cool it again to obtain a second crop of crystals.

Q6: My final product is still colored after recrystallization. How can I remove colored impurities?

A6: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.

  • Heating: Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

A systematic approach to finding a suitable recrystallization solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

Methodology:

  • Place a small amount of the crude "this compound" (approx. 50 mg) into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetic acid, or mixtures like ethanol/water) dropwise at room temperature, shaking after each addition, to check for solubility. A good solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of a good quantity of crystals upon cooling.

Data Presentation:

Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
Acetic AcidSolubleVery SolublePoor
Ethanol/Water (e.g., 9:1)InsolubleSolubleExcellent

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Recrystallization from an Ethanol/Water Co-solvent System

Based on preliminary screening, an ethanol/water mixture is often effective for recrystallizing benzoic acid derivatives.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude "this compound" in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude_product Crude Product dissolution Dissolve in Minimum Hot Ethanol crude_product->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration add_water Add Hot Water until Turbid dissolution->add_water If no insoluble impurities hot_filtration->add_water If impurities present impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed add_ethanol Add Hot Ethanol until Clear add_water->add_ethanol cooling Slow Cooling to Room Temperature add_ethanol->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol/Water filtration->washing soluble_impurities_removed Soluble Impurities in Filtrate filtration->soluble_impurities_removed drying Dry Purified Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: A flowchart illustrating the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Add more hot solvent Slow down cooling rate Change solvent oiling_out->solution1 Yes colored_product Product is Colored? low_yield->colored_product No solution2 Use minimum hot solvent Ensure complete cooling Pre-heat filtration apparatus low_yield->solution2 Yes success Successful Purification colored_product->success No solution3 Use activated charcoal Perform hot filtration colored_product->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A decision tree for troubleshooting recrystallization.

Technical Support Center: Synthesis and Scale-Up of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Morpholine-4-sulfonyl)-benzoic acid. The information is structured to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

A1: The most common synthesis route involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine.[1] This reaction is typically performed in a suitable non-protic solvent, such as dichloromethane or acetonitrile, in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine.[1] The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. The final product is usually isolated by acidifying the reaction mixture, which causes the carboxylic acid to precipitate.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the synthesis, the following parameters are critical for ensuring safety, consistency, and yield:

  • Temperature Control: The reaction between sulfonyl chlorides and amines is exothermic. Effective heat management is essential to prevent side reactions and potential thermal degradation. Using a jacketed reactor is highly recommended.

  • Reagent Addition Rate: Slow, controlled addition of the 4-(chlorosulfonyl)benzoic acid solution to the morpholine mixture is vital to manage the exotherm.[1]

  • Mixing Efficiency: Inadequate agitation in large reactors can lead to localized concentration gradients and "hot spots," resulting in impurity formation. Ensure the stirring is vigorous enough to maintain a homogeneous slurry or solution.

  • pH Control during Precipitation: The pH of the aqueous solution during work-up must be carefully adjusted to ensure complete precipitation of the product while minimizing the co-precipitation of acidic or basic impurities.

Q3: What are the primary impurities to expect and how are they formed?

A3: The most common impurity is 4-sulfobenzoic acid , which forms from the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid, in the presence of moisture.[2] Other potential impurities include unreacted starting materials and residual salts (e.g., diisopropylethylamine hydrochloride) if the product is not washed thoroughly during isolation.

Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?

A4: For real-time monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective. For final product purity assessment and impurity profiling, HPLC is the preferred method due to its high resolution and quantitative capabilities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

Troubleshooting Guides

Problem: Low Reaction Yield
Potential CauseRecommended Solution
Degradation of 4-(chlorosulfonyl)benzoic acid The sulfonyl chloride starting material is highly sensitive to moisture.[2] Ensure it is fresh and has been stored under anhydrous conditions. Use anhydrous solvents for the reaction.
Incomplete Reaction The reaction may not have reached completion. Monitor the consumption of the limiting reagent (typically the sulfonyl chloride) by TLC or HPLC. Consider extending the reaction time or slightly increasing the reaction temperature if the reaction has stalled. Ensure a slight excess of morpholine is used to drive the reaction to completion.[1]
Product Loss During Work-up The product is precipitated by acidification.[1] If the pH is too low or too high, the product may remain partially soluble. The optimal precipitation pH should be determined experimentally, but is typically in the range of 2-4. Ensure the filter cake is washed with a minimal amount of cold solvent to avoid redissolving the product.
Problem: Low Product Purity
Potential CauseRecommended Solution
Presence of 4-sulfobenzoic acid This impurity arises from the hydrolysis of 4-(chlorosulfonyl)benzoic acid. Its formation must be prevented by using anhydrous solvents and reagents. If present, this impurity is difficult to remove by simple precipitation due to its similar acidic nature. A recrystallization from a suitable solvent system (e.g., water, ethanol/water) may be required.
Residual Base or Salts The hydrochloride salt of the amine base (e.g., DIPEA-HCl) can be trapped in the product. Ensure the filter cake is washed thoroughly with water or a dilute acid solution to remove these water-soluble salts.
Discoloration of Final Product Dark or discolored products may indicate thermal degradation from poor exotherm control during the reaction.[3] Minimize reaction time at elevated temperatures and ensure efficient heat dissipation during scale-up. Discoloration can also be caused by catalyst residues if alternative synthesis routes are used.[3]

Experimental Protocols

Lab-Scale Synthesis Protocol (Illustrative)
  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.1 eq) and diisopropylethylamine (1.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the reagents. Cool the mixture to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous acetonitrile and charge it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred morpholine mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[1]

  • Work-up and Isolation: Dilute the reaction mixture with water. Adjust the pH to ~2-3 with 1M HCl.[1] A white precipitate will form.

  • Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Key Scale-Up Considerations
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Reactor Round-bottom flaskJacketed glass or stainless steel reactor
Agitation Magnetic stirrerOverhead mechanical stirrer (impeller/turbine)
Temperature Control Ice bathRecirculating chiller/heater connected to reactor jacket
Reagent Addition Dropping funnelMetering pump for controlled feed rate
Filtration Büchner funnelNutsche filter or centrifuge
Drying Vacuum ovenVacuum tray dryer or agitated filter dryer

Visualized Workflows and Logic

G Diagram 1: General Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Isolation A Charge Morpholine, Base, and Solvent C Controlled Addition of Sulfonyl Chloride (0-10°C) A->C B Prepare Solution of 4-(chlorosulfonyl)benzoic acid B->C D Reaction at Room Temperature C->D E Monitor by HPLC/TLC D->E E->D Incomplete F Acidification with HCl to pH 2-3 E->F Complete G Precipitation & Slurry F->G H Filtration G->H I Wash with Water H->I J Drying Under Vacuum I->J K Final Product J->K

Diagram 1: General Synthesis Workflow

G Diagram 2: Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Was reaction monitored to completion? Start->Q1 A1 Extend reaction time. Consider slight excess of morpholine. Q1->A1 No Q2 Was sulfonyl chloride reagent fresh and dry? Q1->Q2 Yes End Yield Improved A1->End A2 Use fresh, anhydrous 4-(chlorosulfonyl)benzoic acid. Store properly. Q2->A2 No Q3 Was precipitation pH optimized (~2-3)? Q2->Q3 Yes A2->End A3 Optimize precipitation pH. Minimize washing solvent volume. Q3->A3 No Q3->End Yes A3->End

Diagram 2: Troubleshooting Logic for Low Yield

G Diagram 3: Key Reaction Pathways SC 4-(chlorosulfonyl)benzoic acid Product Desired Product: This compound SC->Product + Impurity Impurity: 4-sulfobenzoic acid SC->Impurity + Morph Morpholine Morph->Product H2O Water (Trace) H2O->Impurity

Diagram 3: Key Reaction Pathways

References

Validation & Comparative

A Comparative Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid and Structurally Related Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of 4-(Morpholine-4-sulfonyl)-benzoic acid and similar sulfonamide compounds. The objective is to offer a valuable resource for researchers and drug development professionals by presenting available experimental data, detailed methodologies, and insights into the structure-activity relationships of this class of molecules. While direct comparative data for this compound is limited in the current scientific literature, this guide extrapolates its potential activities based on the known biological profiles of structurally analogous compounds.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The incorporation of a morpholine ring and a benzoic acid moiety into the sulfonamide scaffold, as seen in this compound, presents a rational design strategy to modulate the physicochemical and biological properties of these compounds.

At a Glance: Comparative Biological Activities

The biological activities of sulfonamide derivatives are significantly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. This section summarizes the known activities of compounds structurally related to this compound, focusing on antimicrobial, carbonic anhydrase inhibitory, and Nav1.7 inhibitory properties.

Antimicrobial Activity

Other benzoic acid sulfonamide derivatives have shown varied antimicrobial potential. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have exhibited moderate activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of a Structurally Similar Sulfonamide

CompoundTest OrganismMIC (μg/mL)Reference
4-(Phenylsulfonyl) morpholineE. coli>512[1]
S. aureus>512[1]
P. aeruginosa>512[1]
C. albicans>512[1]
C. krusei>512[1]
C. tropicalis>512[1]
Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The inhibitory activity of these compounds is crucial for their application in treating glaucoma, epilepsy, and certain types of cancer. A study on benzamide-4-sulfonamides provides valuable insights into the potential CA inhibitory profile of morpholine-containing analogs.

Table 2: Carbonic Anhydrase Inhibitory Activity of a Structurally Related Sulfonamide

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)Reference
4-(Morpholine-4-carbonyl)benzenesulfonamide33412.32.86.5[2]
Acetazolamide (Standard)250122.525[2]

These data suggest that morpholine-containing sulfonamides can be potent inhibitors of several human carbonic anhydrase isoforms, with selectivity profiles dependent on the overall molecular structure.

Nav1.7 Inhibition

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Aryl sulfonamides have emerged as a promising class of Nav1.7 inhibitors. While direct data for this compound is unavailable, studies on morpholine-based aryl sulfonamides demonstrate their potential as Nav1.7 inhibitors. The replacement of a piperidine ring with a morpholine core in some benzenesulfonamide series has been shown to modulate inhibitory activity.

Table 3: Nav1.7 Inhibitory Activity of Morpholine-Containing Sulfonamides

CompoundhNav1.7 IC50 (nM)hNav1.5 IC50 (µM)Selectivity (Nav1.5/Nav1.7)Reference
Compound 10n (morpholine derivative)5.38>10>1859[3]
Compound 10p (morpholine derivative)12.47>10>802[3]
Compound 10q (morpholine derivative)33.52>10>298[3]

The data indicates that morpholine-containing sulfonamides can exhibit potent and selective inhibition of Nav1.7, making this a promising area for further investigation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

Protocol:

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase (hCA) isoform is prepared in a suitable buffer (e.g., TRIS-HCl, pH 7.5). Stock solutions of the test compounds are prepared in a solvent like DMSO.

  • Assay Mixture: The assay mixture contains the hCA enzyme, the test inhibitor at various concentrations, and a pH indicator (e.g., p-nitrophenol).

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated water solution in a stopped-flow spectrophotometer.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated at different inhibitor concentrations. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.

Nav1.7 Inhibition Assay: Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of a compound on the ion currents flowing through Nav1.7 channels expressed in a cell line.

Protocol:

  • Cell Culture: A stable cell line expressing the human Nav1.7 channel (e.g., HEK293 cells) is cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Cells are bathed in an extracellular solution, and the patch pipette is filled with an intracellular solution.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.7 currents. This typically involves a holding potential, followed by a depolarizing pulse to activate the channels.

  • Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated, and the IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Mechanisms of Action

The biological activities of sulfonamides stem from their interaction with specific molecular targets, leading to the modulation of various signaling pathways. The following diagrams illustrate the potential mechanisms of action for this compound and related compounds.

antimicrobial_mechanism cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Folic Acid\nPathway Folic Acid Pathway THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Bacterial Growth Bacterial Growth Sulfonamide Sulfonamide (e.g., this compound analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Potential antimicrobial mechanism of sulfonamides via inhibition of the folic acid synthesis pathway.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O HCO3 HCO₃⁻ H2O->HCO3 H H⁺ H2O->H CO2 CO₂ CO2->Zn Binding Physiological Processes\n(pH regulation, etc.) Physiological Processes (pH regulation, etc.) Sulfonamide Sulfonamide (e.g., 4-(Morpholine-4-carbonyl)benzenesulfonamide) Sulfonamide->Zn Coordination to Zinc

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides through coordination to the active site zinc ion.

nav17_inhibition cluster_neuron Nociceptive Neuron Nav17 Nav1.7 Channel Na_influx Na⁺ Influx Nav17->Na_influx ActionPotential Action Potential Generation Na_influx->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Sensation of Pain Sensation of Pain Sulfonamide Aryl Sulfonamide (e.g., Morpholine-based Nav1.7 inhibitor) Sulfonamide->Nav17 Blockage

Caption: Inhibition of pain signaling by aryl sulfonamides through the blockage of the Nav1.7 sodium channel.

Conclusion

This comparative guide consolidates the available biological data for sulfonamide compounds structurally related to this compound. While direct experimental evidence for the titular compound is sparse, the analysis of its close analogs suggests potential activities as a modulator of antibiotic efficacy, a carbonic anhydrase inhibitor, and a Nav1.7 inhibitor. The provided experimental protocols and mechanistic diagrams serve as a foundation for future research and development in this promising area of medicinal chemistry. Further investigation is warranted to synthesize and directly evaluate the biological profile of this compound to fully elucidate its therapeutic potential.

References

Comparative Study of 4-(Morpholine-4-sulfonyl)-benzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives based on the "4-(Morpholine-4-sulfonyl)-benzoic acid" scaffold, a structure combining the pharmacologically significant morpholine, sulfonamide, and benzoic acid moieties.[1] While extensive research on a wide range of direct derivatives of this specific parent acid is emerging, this guide draws upon available data from closely related analogs to provide insights into their potential therapeutic applications, particularly in anticancer and enzyme inhibition contexts. The data presented herein, alongside detailed experimental protocols and pathway visualizations, is intended to support the rational design and evaluation of novel therapeutic agents based on this versatile chemical framework.

Comparative Biological Activity

The inherent structural features of the this compound scaffold suggest potential for interaction with various biological targets. The sulfonamide group is a well-established pharmacophore in a multitude of drugs, and the morpholine ring is often incorporated to improve pharmacokinetic properties.[1] The following sections present quantitative data from studies on closely related analogs, offering a basis for comparison and hypothesis generation for novel derivatives.

Anticancer Activity of 4-(Phenylsulfonyl)morpholine Analogs

A study on 4-(phenylsulfonyl)morpholine derivatives, which share the core morpholine-sulfonyl-phenyl structure but lack the carboxylic acid group of the benzoic acid moiety, has demonstrated their potential as anticancer agents. The cytotoxicity of these compounds was evaluated against the MDA-MB-231 triple-negative breast cancer cell line.[2]

Table 1: Cytotoxicity of 4-(Phenylsulfonyl)morpholine Derivatives against MDA-MB-231 Cells [3]

Compound IDR Group (Substitution on a linker attached to the morpholine nitrogen)IC50 (µM)
4a -CH2CH2-phenyl1.90
4b -CH2CH2-(4-fluorophenyl)1.30
4c -CH2CH2-(4-chlorophenyl)1.10
4d -CH2CH2-(4-bromophenyl)1.00
4e -CH2CH2-(4-methylphenyl)1.50
4f -CH2CH2-(4-methoxyphenyl)2.10
4m Specific complex aliphatic-aromatic substituent0.90

Data extracted from a study on 4-(phenylsulfonyl)morpholine derivatives, which are structural analogs of the guide's core topic.[2][3]

Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

The sulfonamide moiety is a classic zinc-binding group, making this class of compounds potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including glaucoma and cancer.[4][5] Below is a comparison of the inhibitory activity of various benzenesulfonamide derivatives against key human CA isoforms.

Table 2: Inhibition Constants (Ki) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms [6][7]

Compound ClassDerivative Example (Substitution Pattern)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Benzamide-4-sulfonamides [5]4-(Piperidine-1-carbonyl)benzenesulfonamide33410.130.350.8
4-(Morpholine-4-carbonyl)benzenesulfonamide2559.828.745.1
Sulfonyl Semicarbazides [8]4-Nitro-substituted derivative34.911.220.50.61
Unsubstituted derivative44.514.473.90.79
Pyrazole/Pyridazine-carboxamides [6]Pyrazole derivative (4c)724.3455.48.510.3
Pyridazine derivative (10d)10.510.930.14.9
Acetazolamide (Standard) -25012255.7

Data compiled from studies on various classes of benzenesulfonamide derivatives, which share the core pharmacophore for CA inhibition.[5][6][7][8]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the comparative evaluation of new chemical entities. The following sections provide standardized protocols for key biological assays relevant to the potential activities of this compound derivatives.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) in an appropriate solvent like DMSO.

  • Assay Procedure (in a 96-well plate):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the test compound dilutions or DMSO (for the control).

    • Add 20 µL of the CA enzyme working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization of Pathways and Workflows

Understanding the mechanism of action of novel compounds requires knowledge of the biological pathways they modulate. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and key signaling pathways potentially targeted by this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., 4-sulfamoylbenzoic acid) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction product Target Derivatives reaction->product purification Purification (e.g., Chromatography) product->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) characterization->in_vitro ic50 Determine IC50 / Ki in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and evaluation of new derivatives.

G cluster_membrane extracellular Extracellular Space membrane Plasma Membrane intracellular Intracellular Space PC Phosphatidylcholine (PC) PCPLC PC-PLC PC->PCPLC DAG Diacylglycerol (DAG) PCPLC->DAG Pcho Phosphocholine PCPLC->Pcho PKC PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation DAG->PKC Inhibitor Potential Inhibitor (e.g., Morpholine Derivative) Inhibitor->PCPLC

Caption: Simplified PC-PLC signaling pathway and point of inhibition.

G ATP ATP NTPDase NTPDase ATP->NTPDase P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y ADP ADP ADP->NTPDase ADP->P2Y AMP AMP ecto5NT Ecto-5'- nucleotidase AMP->ecto5NT Ado Adenosine AdoR Adenosine Receptors (P1) Ado->AdoR NTPDase->ADP NTPDase->AMP ecto5NT->Ado Response Cellular Response (e.g., Inflammation, Proliferation) P2X->Response P2Y->Response AdoR->Response Inhibitor Potential Inhibitor (e.g., Morpholine Derivative) Inhibitor->NTPDase

Caption: Overview of the purinergic signaling cascade via NTPDases.

References

Validating the Biological Activity of 4-(Morpholine-4-sulfonyl)-benzoic acid: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of "4-(Morpholine-4-sulfonyl)-benzoic acid" in vitro. It offers a comparative analysis with structurally related compounds and details relevant experimental protocols. The information presented is intended to assist in the design and execution of studies aimed at characterizing the therapeutic potential of this compound.

Introduction to this compound and its Analogs

This compound belongs to the sulfonamide class of compounds, which are known for a wide range of biological activities, including antimicrobial and anticancer effects.[1] The core structure, featuring a benzoic acid, a sulfonyl linker, and a morpholine ring, represents a pharmacologically significant motif.[2] Research on related compounds, such as 4-(Phenylsulfonyl) morpholine and its derivatives, has demonstrated potential in modulating the activity of antibiotics against multi-drug resistant bacteria and in inhibiting the growth of triple-negative breast cancer cells.[1][3] This suggests that this compound may possess similar therapeutic properties worthy of investigation.

Comparative Analysis of Biological Activity

To effectively evaluate the potential of this compound, its performance should be benchmarked against that of known, structurally similar compounds. The following table summarizes the reported in vitro activities of several analogs.

Compound/DerivativeTarget/AssayKey FindingsReference
4-(Phenylsulfonyl) morpholine Antimicrobial Modulation (MIC Assay)Showed no direct antimicrobial activity (MIC ≥1024 µg/mL) but significantly reduced the MIC of amikacin against P. aeruginosa.[1]
GL24 (a 4-(phenylsulfonyl)morpholine derivative) Triple-Negative Breast Cancer (MDA-MB-231 cells)Exhibited a half-maximal inhibitory concentration (IC50) of 0.90 µM.[3]
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Antimicrobial Activity (Gram-positive bacteria)Demonstrated antimicrobial activity against Gram-positive bacterial strains.[4]
1,3-oxazole derivative of 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Antifungal Activity (C. albicans)Showed activity against the fungal strain Candida albicans.[4]

Recommended In Vitro Assays for Activity Validation

Based on the activities of related compounds, the following in vitro assays are recommended for characterizing the biological profile of this compound.

Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can block or reduce the activity of a specific enzyme.[5][6][7] This is a crucial first step in identifying potential therapeutic agents.[8]

Experimental Protocol: General Enzyme Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme's optimal activity.

    • Prepare solutions of the target enzyme and its specific substrate.

  • Assay Procedure:

    • In a 96-well plate, add the buffer solution.

    • Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Add the enzyme solution to all wells and incubate for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

To assess the potential antimicrobial properties of this compound, determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi is recommended.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathway Involvement

A study on a 4-(phenylsulfonyl)morpholine derivative, GL24, in triple-negative breast cancer cells revealed the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[3] This suggests that this compound could potentially act through a similar mechanism. The diagram below illustrates this proposed signaling cascade.

G cluster_0 Drug Action and Cellular Response Compound 4-(Morpholine-4-sulfonyl)- benzoic acid ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 G2M G2/M Checkpoint Arrest p53->G2M Apoptosis Apoptosis G2M->Apoptosis G cluster_1 In Vitro Validation Workflow Start Compound Synthesis and Purification Assay_Selection Select Target-Relevant In Vitro Assays Start->Assay_Selection Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Assay_Selection->Enzyme_Assay MIC_Assay Antimicrobial MIC Assay (Determine MIC) Assay_Selection->MIC_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Assay_Selection->Cell_Assay Data_Analysis Data Analysis and Comparison with Analogs Enzyme_Assay->Data_Analysis MIC_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

References

Comparative Analysis of 4-(Morpholine-4-sulfonyl)-benzoic Acid Derivatives in Kinase Inhibition and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on the 4-(Morpholine-4-sulfonyl)-benzoic acid scaffold. It is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical series as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, and as antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction

The this compound scaffold is a promising pharmacophore in drug discovery. The morpholine ring can enhance aqueous solubility and metabolic stability, while the sulfonamide linker and benzoic acid core provide key interaction points with biological targets.[1] Structure-activity relationship (SAR) studies on derivatives of this scaffold have revealed critical insights into the structural requirements for potent and selective biological activity, primarily in the areas of kinase inhibition and antimicrobial effects.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of the this compound scaffold have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer. The morpholine moiety is a well-established hinge-binding motif for many kinase inhibitors.

Structure-Activity Relationship Insights

Systematic modifications of related morpholine-containing scaffolds have provided valuable SAR data. For instance, in studies of the pan-PI3K inhibitor ZSTK474, which features a morpholino-triazine core, replacement of the morpholine ring with piperazine led to a significant decrease in activity. However, N-acetylation of the piperazine restored potent inhibition, highlighting the importance of the electronic and steric properties of this group.

Comparative Inhibitory Activity of Morpholino-Triazine Analogs against PI3K Isoforms
CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1) -5.020.819.23.9
Analog 2a Piperazine>180>1500>1400>140
Analog 2b N-acetylpiperazine2.921184.5
Analog 6a Ethanolamine9.9>100489.8
Analog 6b Diethanolamine3.7>10014.69.8

Data sourced from a study on ZSTK474 analogs.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival. Inhibitors based on the this compound scaffold are designed to block the activity of PI3K, thereby preventing the downstream activation of Akt and mTOR and ultimately inducing apoptosis in cancer cells.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually assess for bacterial growth (turbidity) Incubation->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC SAR_Logic cluster_mods Structural Modifications cluster_props Physicochemical & Biological Properties Core 4-(Morpholine-4-sulfonyl) -benzoic acid Morpholine_Mod Morpholine Ring (e.g., substitution, replacement) Core->Morpholine_Mod Benzoic_Acid_Mod Benzoic Acid Ring (e.g., substitution) Core->Benzoic_Acid_Mod Sulfonamide_Mod Sulfonamide Linker (e.g., isosteric replacement) Core->Sulfonamide_Mod Solubility Solubility Morpholine_Mod->Solubility Binding_Affinity Target Binding Affinity Morpholine_Mod->Binding_Affinity PK_Props Pharmacokinetic Properties Morpholine_Mod->PK_Props Benzoic_Acid_Mod->Binding_Affinity Selectivity Selectivity Benzoic_Acid_Mod->Selectivity Sulfonamide_Mod->Binding_Affinity Sulfonamide_Mod->PK_Props Activity Biological Activity (e.g., Kinase Inhibition, Antimicrobial) Solubility->Activity Permeability Permeability Permeability->Activity Binding_Affinity->Activity Selectivity->Activity PK_Props->Activity

References

A Comparative Guide to PI3K Inhibitors: Cross-Validation with 4-(Morpholine-4-sulfonyl)-benzoic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for prominent phosphoinositide 3-kinase (PI3K) inhibitors, offering a framework for the evaluation of novel compounds such as derivatives of "4-(Morpholine-4-sulfonyl)-benzoic acid". The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[1]

Comparative Analysis of PI3K Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized PI3K inhibitors against the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This data is essential for understanding the potency and isoform selectivity of these compounds.

Compound Namep110α (IC50, nM)p110β (IC50, nM)p110δ (IC50, nM)p110γ (IC50, nM)Selectivity Profile
ZSTK474 16[2][3]44[2][3]4.6[2]49[2][3]Pan-Class I
Pictilisib (GDC-0941) 3[4][5]33[4][5]3[4][5]75[4][5]Pan-Class I
Buparlisib (BKM120) 52[6]166[6]116[6]262[6]Pan-Class I
Copanlisib 0.5[1][7]3.7[1][7]0.7[1][7]6.4[1][7]Pan-Class I (α/δ preferential)
Idelalisib (CAL-101) 8205652.589δ-selective
Compound 26 *2037646204Pan-Class I / mTOR

*Compound 26 is a 2-morpholino-pyrimidine derivative with a sulfonyl side chain, representing a structurally similar compound.[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize PI3K inhibitors.

PI3K Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct inhibitory effect of a compound on the activity of purified PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85δ, p110γ)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Test compound (e.g., "this compound" analog)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

  • HTRF detection reagents

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[3]

Western Blot for Phospho-Akt (p-Akt) Inhibition

This cellular assay assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream target, Akt.

Materials:

  • Cancer cell lines (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration.

  • Lyse the cells with ice-cold lysis buffer.[9]

  • Quantify the protein concentration of the cell lysates.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the protein bands using an ECL substrate and an imaging system.[9]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Quantify the band intensities to determine the inhibition of Akt phosphorylation.[9]

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Activation Inhibitor 4-(Morpholine-4-sulfonyl) -benzoic acid Analog Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a potential inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., 4-(Morpholine-4-sulfonyl) -benzoic acid analog) Biochemical_Assay Biochemical Assay (PI3K Enzyme Inhibition) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay (Western Blot for p-AKT) IC50_Determination->Cellular_Assay Downstream_Effects Analysis of Downstream Effects Cellular_Assay->Downstream_Effects Data_Analysis Data Analysis & Comparison Downstream_Effects->Data_Analysis

Caption: A typical experimental workflow for the evaluation of a novel PI3K inhibitor.

References

Comparative Efficacy of 4-(Morpholine-4-sulfonyl)-benzoic acid Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of 4-(Morpholine-4-sulfonyl)-benzoic acid. Due to a lack of publicly available direct experimental data on this specific compound, this comparison is based on the inhibitory activities of structurally related sulfonamides against their likely biological targets: carbonic anhydrases and dihydropteroate synthase.

The compound this compound is a synthetic molecule featuring a sulfonamide functional group. This structural motif is prevalent in a variety of established therapeutic agents, suggesting potential inhibitory activity against specific enzymes. Based on the activities of analogous compounds, this guide will focus on two primary enzyme targets: human Carbonic Anhydrases (hCAs) and bacterial Dihydropteroate Synthase (DHPS).

Overview of Potential Targets

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1]

Dihydropteroate Synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[2][3] As this pathway is absent in humans, who obtain folate from their diet, DHPS is an attractive target for antimicrobial agents.

Comparative Inhibitor Efficacy

The following tables summarize the inhibitory potency (IC50 and Ki values) of well-characterized inhibitors for both human Carbonic Anhydrase isoforms and bacterial Dihydropteroate Synthase. These values serve as a benchmark for the anticipated efficacy of novel sulfonamide-based inhibitors like this compound.

Table 1: Inhibitory Activity of Known Carbonic Anhydrase Inhibitors

InhibitorTarget IsoformIC50 (nM)Ki (nM)
AcetazolamidehCA IX30[1][4]-
AcetazolamidehCA II130[4]14[5]
DorzolamidehCA II-1.9[5]
DorzolamidehCA IV-31[5]
BrinzolamidehCA II3.2-
MethazolamidehCA I-50[5]
MethazolamidehCA II-14[5]

Table 2: Inhibitory Activity of a Known Dihydropteroate Synthase Inhibitor

InhibitorTarget OrganismIC50 (µM)Ki (µM)
SulfamethoxazoleToxoplasma gondii2.7[3]21[3]
SulfamethoxazoleHuman liver microsomes (CYP2C9)544271

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity against the potential targets of this compound are provided below.

Carbonic Anhydrase Inhibition Assay

A common method for determining carbonic anhydrase activity is a spectrophotometric assay that measures the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol (p-NP).[6]

Principle: The esterase activity of carbonic anhydrase on p-NPA is monitored by the increase in absorbance at 400-405 nm due to the formation of p-NP. The rate of this reaction is inversely proportional to the inhibitory activity of a test compound.[6]

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compound (e.g., this compound)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of carbonic anhydrase in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compound and the positive control in Tris-HCl buffer with a small percentage of DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for the control), and the carbonic anhydrase working solution to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A widely used method for measuring DHPS activity is a coupled-enzyme spectrophotometric assay.[2][7]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[2][7]

Materials:

  • Recombinant dihydropteroate synthase (DHPS)

  • Recombinant dihydrofolate reductase (DHFR)

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Test compound (e.g., this compound)

  • Known DHPS inhibitor (e.g., Sulfamethoxazole) as a positive control

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • DMSO for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare a reaction mixture containing assay buffer, pABA, DHPPP, NADPH, and DHFR.

  • Assay Setup:

    • To the wells of a 96-well plate, add the test compound dilutions (or DMSO for the control).

    • Add the reaction mixture to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHPS enzyme to all wells.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition and calculate the IC50 value as described for the carbonic anhydrase assay.

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Bacterial Folate Synthesis Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid pABA->DHPS DHP Dihydropteroate DHF Dihydrofolate DHP->DHF Glutamate THF Tetrahydrofolate DHF->THF NADPH DHFR Precursors Nucleotide & Amino Acid Synthesis THF->Precursors DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Carbonic Anhydrase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Enzyme Prepare CA Working Solution Add_Reagents Add Buffer, Inhibitor, and CA to 96-well Plate Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Add_Reagents Prep_Substrate Prepare p-NPA Substrate Solution Incubate Incubate for 15 min at Room Temperature Add_Reagents->Incubate Add_Substrate Add p-NPA Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Mode) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for a spectrophotometric carbonic anhydrase inhibition assay.

References

A Comparative Guide to Bioisosteric Replacements of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the carboxylic acid and sulfonamide moieties of 4-(morpholine-4-sulfonyl)-benzoic acid, a versatile scaffold in drug design. By examining the effects of these substitutions on physicochemical properties and biological activity, this document aims to equip researchers with the insights needed to rationally design novel therapeutic agents with improved pharmacological profiles.

The Rationale for Bioisosteric Replacement

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity. Similarly, the sulfonamide group, a key pharmacophore in many drugs, can be metabolically labile. Bioisosteric replacement seeks to address these liabilities by substituting these functional groups with others that mimic their size, shape, and electronic properties, while offering improved drug-like characteristics.

Carboxylic Acid Bioisosteres: A Comparative Analysis

Common bioisosteric replacements for the carboxylic acid moiety include tetrazoles and hydroxamic acids. These replacements can significantly alter the acidity (pKa), lipophilicity, and metabolic stability of the parent compound, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of Carboxylic Acid and Its Bioisosteres

Functional GroupApproximate pKaGeneral LipophilicityKey Characteristics
Carboxylic Acid~4-5LowForms strong hydrogen bonds; can be metabolically labile.
1H-Tetrazole~4.5-5Higher than COOHMetabolically stable; can improve oral bioavailability.[1]
Hydroxamic Acid~8-9VariableStrong metal chelator; can be susceptible to hydrolysis.

Table 2: Hypothetical Comparative Biological Activity

The following table presents a hypothetical comparison based on general trends observed in medicinal chemistry. The lack of direct experimental data for this compound and its specific bioisosteres necessitates this illustrative approach. The target is generically referred to as "Target Enzyme/Receptor."

CompoundBioisosteric ReplacementTarget Enzyme/Receptor IC50 (nM)Rationale for Predicted Effect
This compound- (Parent Compound)BaselineThe carboxylic acid is assumed to be a key binding motif.
5-(4-(Morpholine-4-sulfonyl)phenyl)-1H-tetrazoleTetrazole for Carboxylic AcidComparable or slightly improvedTetrazole can mimic the acidic proton and hydrogen bonding of the carboxylic acid while potentially increasing metabolic stability and cell permeability.[1]
N-Hydroxy-4-(morpholine-4-sulfonyl)benzamideHydroxamic Acid for Carboxylic AcidVariable; potentially potent if targeting metalloenzymesThe hydroxamic acid is a strong zinc-binding group and would likely show high potency against metalloenzymes like MMPs or HDACs.

Sulfonamide Bioisosteres

The sulfonamide moiety in this compound can also be a target for bioisosteric replacement to modulate properties such as solubility and metabolic stability. A common bioisostere for a sulfonamide is a sulfonimidamide.

Table 3: Physicochemical Properties of Sulfonamide and Its Bioisostere

Functional GroupKey Characteristics
SulfonamideWell-established pharmacophore; can be metabolically labile.
SulfonimidamideCan offer improved metabolic stability and altered hydrogen bonding patterns.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed experimental protocols for the synthesis and evaluation of these compounds are essential.

General Synthesis of 5-(4-(Morpholine-4-sulfonyl)phenyl)-1H-tetrazole

This protocol describes a typical synthesis of a tetrazole bioisostere from the corresponding nitrile.

Workflow for Tetrazole Synthesis

start 4-(Morpholine-4-sulfonyl)benzonitrile reagents Sodium Azide (NaN3) Ammonium Chloride (NH4Cl) start->reagents solvent Dimethylformamide (DMF) reagents->solvent heating Heating (e.g., 120 °C) solvent->heating workup Acidic Workup heating->workup product 5-(4-(Morpholine-4-sulfonyl)phenyl)-1H-tetrazole workup->product

Caption: Synthetic workflow for the preparation of a tetrazole bioisostere.

Protocol:

  • To a solution of 4-(morpholine-4-sulfonyl)benzonitrile in dimethylformamide (DMF), add sodium azide and ammonium chloride.

  • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired tetrazole.

General Synthesis of N-Hydroxy-4-(morpholine-4-sulfonyl)benzamide

This protocol outlines the synthesis of a hydroxamic acid from the corresponding carboxylic acid.

Workflow for Hydroxamic Acid Synthesis

start 4-(Morpholine-4-sulfonyl)benzoic acid activation Coupling Agent (e.g., HATU, HOBt) start->activation base Base (e.g., DIPEA) activation->base hydroxylamine Hydroxylamine Hydrochloride base->hydroxylamine solvent DMF or DCM hydroxylamine->solvent product N-Hydroxy-4-(morpholine-4-sulfonyl)benzamide solvent->product

Caption: Synthetic workflow for the preparation of a hydroxamic acid bioisostere.

Protocol:

  • Dissolve 4-(morpholine-4-sulfonyl)benzoic acid in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add hydroxylamine hydrochloride and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

In Vitro Enzyme Inhibition Assay

A generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target enzyme is provided below.

Enzyme Inhibition Assay Workflow

start Prepare serial dilutions of test compounds incubation Incubate enzyme with compounds start->incubation substrate_add Add substrate to initiate reaction incubation->substrate_add detection Measure product formation (e.g., fluorescence, absorbance) substrate_add->detection calculation Calculate IC50 values detection->calculation

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol:

  • Prepare serial dilutions of the test compounds in a suitable buffer.

  • In a microplate, add the target enzyme to each well containing the test compounds and incubate for a predetermined time at a specific temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the rate of product formation over time using a suitable detection method (e.g., fluorescence or absorbance).

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The biological effects of these compounds are often mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design.

Hypothetical Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulates Inhibitor 4-(Morpholine-4-sulfonyl)benzoic acid or Bioisostere Inhibitor->Receptor Blocks Binding

Caption: A generic signaling pathway potentially modulated by the compounds.

This guide serves as a foundational resource for researchers interested in the bioisosteric modification of this compound. While direct comparative data remains a gap in the literature, the principles and protocols outlined herein provide a robust framework for initiating such investigations. The strategic application of bioisosterism holds significant promise for the development of next-generation therapeutics with optimized efficacy and safety profiles.

References

A Comparative Guide to Chemical Probes for USP30: Benchmarking IMP-2586 and IMP-2587

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of recently developed chemical probes targeting Ubiquitin-Specific Protease 30 (USP30), a key negative regulator of mitophagy. The primary focus is on the activity-based probes (ABPs) IMP-2586 and IMP-2587 , with comparative data provided for the clinical-stage inhibitor MTX652 and other reported research compounds. This document aims to assist researchers in selecting the most appropriate tools for studying USP30 biology and for use in drug discovery programs.

Introduction to USP30 and its Role in Mitophagy

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1][2] It plays a critical role in cellular quality control by counteracting the PINK1/Parkin pathway of mitophagy, a process that selectively removes damaged mitochondria.[3] Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the mitochondrial surface and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, flagging the damaged organelle for degradation. USP30 opposes this process by removing these ubiquitin chains, thereby acting as a brake on mitophagy.[3] Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and acute kidney injury.[2][4][5][6]

Overview of Featured Chemical Probes

This guide focuses on the following key chemical probes and inhibitors for USP30:

  • IMP-2586 and IMP-2587: These are potent and selective, small-molecule activity-based probes for USP30.[2][7] They are equipped with a cyanopyrolidine "warhead" that covalently modifies the active site cysteine of USP30, enabling sensitive detection of its activity in intact cells.[2][7]

  • MTX652: A potent and selective USP30 inhibitor that has entered Phase II clinical trials for the treatment of acute kidney injury following cardiac surgery.[4][5][8]

  • Other Research Compounds: This guide also includes data on other published USP30 inhibitors such as USP30Inh-1, -2, -3 , and CMPD-39 (a benzosulphonamide) to provide a broader context for comparison.[9][10]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the featured USP30 chemical probes and inhibitors.

CompoundTypeTargetIC50 (nM)Assay TypeKey Features
IMP-2587 Activity-Based ProbeUSP3012.6Fluorescence PolarizationPotent, selective, enables in-cell activity profiling.[7]
IMP-2586 Activity-Based ProbeUSP3016.3Fluorescence PolarizationPotent, selective, enables in-cell activity profiling.[7][11]
MTX652 InhibitorUSP30Not publicly available-In Phase II clinical trials for acute kidney injury.[4][5]
USP30Inh-1 InhibitorUSP3015-30Ubiquitin-Rhodamine 110Potent inhibitor.[9]
USP30Inh-2 InhibitorUSP3015-30Ubiquitin-Rhodamine 110Potent inhibitor.[9]
USP30Inh-3 InhibitorUSP3015-30Ubiquitin-Rhodamine 110Potent inhibitor.[9]
CMPD-39 InhibitorUSP30~20Enzymatic AssayHighly selective benzosulphonamide inhibitor.[10][12]

Mandatory Visualizations

USP30 Signaling Pathway in Mitophagy

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Inhibitors Pharmacological Intervention Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mitochondrial_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ub Ubiquitin Ub->Parkin Ub_Proteins Ubiquitinated Mitochondrial Proteins Parkin->Ub_Proteins Ubiquitination Mitophagy Mitophagy Ub_Proteins->Mitophagy USP30 USP30 USP30->Ub_Proteins Deubiquitination Probes IMP-2586 / IMP-2587 MTX652 Probes->USP30 Inhibition

Caption: USP30 negatively regulates PINK1/Parkin-mediated mitophagy.

General Experimental Workflow for Probe Characterization

Experimental_Workflow Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Data_Analysis Data Analysis and Quantification Biochemical_Assay->Data_Analysis Determine IC50 Cell_Culture Cell Culture (e.g., HEK293T) Probe_Treatment Incubate with Chemical Probe Cell_Culture->Probe_Treatment Cell_Lysis Cell Lysis Probe_Treatment->Cell_Lysis Target_Engagement Target Engagement Assay (e.g., In-gel Fluorescence, Immunoblotting) Cell_Lysis->Target_Engagement Proteomics Activity-Based Protein Profiling (ABPP) Cell_Lysis->Proteomics Target_Engagement->Data_Analysis Confirm target binding Proteomics->Data_Analysis Assess selectivity

Caption: Workflow for characterizing USP30 chemical probes.

Experimental Protocols

Biochemical Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the in vitro potency (IC50) of compounds against USP30.

  • Materials: Recombinant human USP30 enzyme, a fluorescently labeled ubiquitin substrate (e.g., TAMRA-labeled di-glycine-ubiquitin), test compounds (IMP-2586, IMP-2587), assay buffer, 384-well plates.[7]

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense a small volume of each compound dilution into the wells of a 384-well plate.

    • Add a solution of recombinant USP30 enzyme to each well and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.[7]

    • Initiate the enzymatic reaction by adding the fluorescently labeled ubiquitin substrate to each well.[7]

    • Measure the fluorescence polarization at regular intervals using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]

In-Cell Target Engagement Assay (In-gel Fluorescence and Immunoblotting)

This assay confirms that the chemical probe binds to its intended target, USP30, within a cellular context.

  • Materials: HEK293T cells, chemical probes (IMP-2586, IMP-2587), cell lysis buffer, click chemistry reagents (e.g., azide- or alkyne-tagged biotin and fluorophore), SDS-PAGE gels, anti-USP30 antibody, secondary antibodies.[7][13]

  • Procedure:

    • Culture HEK293T cells to an appropriate confluency.

    • Treat the cells with varying concentrations of the chemical probe for a specified time (e.g., 1 hour).[7]

    • Lyse the cells to release cellular proteins.

    • Perform a "click" reaction by adding the appropriate biotin and fluorophore tags to the cell lysate. This reaction covalently attaches the tags to the alkyne or azide group on the chemical probe that is bound to USP30.[7]

    • For In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel imager. A band corresponding to the molecular weight of USP30 should be observed.[7][13]

    • For Immunoblotting: Perform a pull-down of the biotin-tagged proteins using streptavidin beads. Elute the bound proteins, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with an anti-USP30 antibody to confirm the identity of the pulled-down protein.[7]

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful technique to assess the selectivity of a chemical probe across the entire proteome.

  • Materials: Cells treated with the chemical probe or a vehicle control, cell lysis buffer, click chemistry reagents, streptavidin beads for enrichment, mass spectrometer.[7]

  • Procedure:

    • Treat cells with the chemical probe (e.g., IMP-2587 at a specific concentration) or DMSO as a control.[7]

    • Lyse the cells and perform a click reaction to attach a biotin tag to the probe-labeled proteins.

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were significantly enriched in the probe-treated samples compared to the control. A highly selective probe will primarily enrich its intended target (USP30) with minimal off-targets.[7] Volcano plots are often used to visualize the significance and fold-change of enriched proteins.[7]

Conclusion

The development of potent and selective chemical probes such as IMP-2586 and IMP-2587 represents a significant advancement for the study of USP30.[2] These activity-based probes allow for the direct assessment of USP30 activity in a cellular context, providing valuable tools for basic research and for the preclinical evaluation of USP30 inhibitors.[7] The progression of MTX652 into clinical trials underscores the therapeutic potential of targeting this deubiquitinase.[4] This guide provides a framework for researchers to understand and compare the available tools for interrogating USP30 function, ultimately facilitating further discoveries in the field of mitochondrial biology and related diseases.

References

In Vivo Therapeutic Potential: A Comparative Analysis of 4-(Morpholine-4-sulfonyl)-benzoic acid and Bempedoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic potential of the novel compound "4-(Morpholine-4-sulfonyl)-benzoic acid" and the clinically validated drug, Bempedoic Acid. Due to the nascent stage of research for this compound, this document outlines a proposed in vivo validation strategy, drawing parallels with the successful development of Bempedoic Acid. This comparison is intended to offer a predictive framework for the preclinical and clinical evaluation of this compound, focusing on a potential application in cardiovascular disease, a therapeutic area where Bempedoic Acid has proven efficacy.

Compound Overview and Rationale

This compound is a novel chemical entity featuring a benzoic acid core, a sulfonyl linker, and a morpholine ring. This structural combination suggests potential pharmacological activity, with the morpholine moiety often incorporated to enhance pharmacokinetic properties.[1] Its therapeutic potential is yet to be validated in vivo.

Bempedoic Acid is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[2][3] It is a prodrug activated in the liver, where it inhibits cholesterol synthesis, leading to a reduction in low-density lipoprotein cholesterol (LDL-C).[2][3][4] Its efficacy and safety have been established through extensive clinical trials.[1][5][6]

Mechanism of Action: A Comparative Hypothesis

The precise mechanism of action for this compound is currently unknown. However, based on its structural similarity to other pharmacologically active benzoic acid derivatives, a hypothetical mechanism could involve the modulation of metabolic or inflammatory pathways.

Bempedoic Acid's mechanism is well-defined. It inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[2][3][4] This inhibition reduces the synthesis of cholesterol in the liver, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream.[3]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c Transport AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA Conversion HMGCoA_Reductase HMG-CoA Reductase AcetylCoA->HMGCoA_Reductase ACLY ATP-Citrate Lyase (ACL) ACLY->AcetylCoA Cholesterol Cholesterol Synthesis HMGCoA_Reductase->Cholesterol LDL_R LDL Receptor Upregulation Cholesterol->LDL_R Feedback Inhibition LDLC_Clearance Increased LDL-C Clearance LDL_R->LDLC_Clearance Bempedoic_Acid Bempedoic Acid (Prodrug) ACSVL1 ACSVL1 (Liver-specific) Bempedoic_Acid->ACSVL1 BempedoylCoA Bempedoyl-CoA (Active) BempedoylCoA->ACLY Inhibition ACSVL1->BempedoylCoA Activation

Caption: Bempedoic Acid's Mechanism of Action.

In Vivo Validation: Comparative Data

The following tables present clinical trial data for Bempedoic Acid from the CLEAR Outcomes trial, which serves as a benchmark for the proposed in vivo studies of this compound.[1][5][6][7][8]

Table 1: Efficacy of Bempedoic Acid in the CLEAR Outcomes Trial

ParameterBempedoic Acid GroupPlacebo Group% Change / Hazard Ratio (95% CI)p-value
LDL-C Reduction at 6 Months -21.1%<0.001
hs-CRP Reduction at 6 Months -22.0%<0.001
Major Adverse Cardiovascular Events (MACE-4) 11.7%13.3%0.87 (0.79-0.96)0.004
Myocardial Infarction 3.7%4.8%0.77 (0.66-0.91)0.002
Coronary Revascularization 6.2%7.6%0.81 (0.72-0.92)0.001

MACE-4: Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.

Table 2: Safety and Tolerability of Bempedoic Acid in the CLEAR Outcomes Trial

Adverse EventBempedoic Acid Group (%)Placebo Group (%)
Any Muscle Disorder 15.015.4
Hyperuricemia 10.95.6
Gout 3.12.1
Cholelithiasis 2.21.2

Experimental Protocols: A Proposed Framework

The following are detailed methodologies for key in vivo experiments, with the Bempedoic Acid protocol based on published clinical trial designs and a proposed preclinical plan for this compound.

Bempedoic Acid: Clinical Efficacy and Safety (CLEAR Outcomes Trial)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[5]

  • Participant Population: 13,970 patients with, or at high risk for, cardiovascular disease who were unable or unwilling to take statins.[1][5]

  • Intervention: Oral Bempedoic Acid (180 mg daily) or placebo.[5]

  • Primary Endpoint: A composite of major adverse cardiovascular events (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization).[5]

  • Key Secondary Endpoints: LDL-C levels, high-sensitivity C-reactive protein (hsCRP) levels, and individual components of the primary endpoint.

  • Duration: Median follow-up of 40.6 months.[5]

  • Data Analysis: Time-to-event analysis for the primary endpoint and analysis of covariance for lipid and biomarker changes.

Proposed Preclinical In Vivo Validation for this compound

This proposed workflow outlines a standard preclinical evaluation for a novel small molecule.

PK Pharmacokinetics (PK) - Single & Multiple Dose - Rodent & Non-rodent Tox Toxicology - Acute & Chronic - Dose Range-Finding PK->Tox Inform Dosing Efficacy Efficacy Models - Disease-specific (e.g., Hypercholesterolemia) Tox->Efficacy Determine Safe Dose Range IND Investigational New Drug (IND) Application Efficacy->IND Proof of Concept

References

Safety Operating Guide

Proper Disposal of 4-(Morpholine-4-sulfonyl)-benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS No. 10252-82-1), a clear, compliant, and safe disposal protocol is essential. This guide provides step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety standards and regulatory requirements.

Hazard Profile and Immediate Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid, indicate that it should be handled as a hazardous substance.[1]

Anticipated Hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles with side shields or a face shield.[2]

  • A laboratory coat.[2]

All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2][6][7]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All unused, expired, or contaminated solid this compound, as well as solutions containing it, must be classified as hazardous waste.

  • Segregate Waste Streams: Collect waste this compound in a dedicated container. Do not mix it with other waste streams, such as non-halogenated solvents, unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[8] Mixing incompatible chemicals can lead to dangerous reactions.[8]

Step 2: Containerization

  • Use Appropriate Containers: Collect the waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][4] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[2]

  • Original Containers: If possible, use the original product container, provided it is in good condition.[8]

  • Container Integrity: Ensure the container is not cracked, degraded, or contaminated on the outside.

Step 3: Labeling

  • Label Immediately: Clearly and accurately label the waste container as soon as the first particle of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste ".[2][9]

    • The full chemical name: "This compound ".[2][9]

    • The associated hazards (e.g., "Irritant").[1]

    • The accumulation start date (the date the container was first used for waste).[2]

Step 4: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Safe Storage Practices:

    • Keep the container closed at all times, except when adding waste.[4][6]

    • Store in a well-ventilated, secure location away from incompatible materials.[9]

    • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[5][9]

Step 5: Arranging for Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.[2][4]

  • Provide Information: Be prepared to provide the EHS department with a complete and accurate description of the waste, its quantity, and its location.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste pickup requests and documentation.

Emergency Procedures for Spills

In the event of a spill, prioritize safety and follow these steps:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS office.[10]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: If trained and safe to do so, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels or sawdust.[3]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials (gloves, absorbents, etc.) as hazardous waste and place them in the same container.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment 1. Hazard Assessment & PPE cluster_handling 2. Waste Handling & Collection cluster_storage 3. On-Site Storage cluster_disposal 4. Final Disposal start Start: Generation of This compound Waste assess_hazards Identify as Hazardous Waste (Skin/Eye/Respiratory Irritant) start->assess_hazards prohibited Prohibited Disposal Methods start->prohibited don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate from Incompatible Waste don_ppe->segregate containerize Use a Compatible, Leak-Proof Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards & Date containerize->label_waste store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end drain Drain Disposal prohibited->drain trash Regular Trash prohibited->trash

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the chemical. Adherence to all local, state, and federal regulations is mandatory.

References

Essential Safety and Operational Guide for Handling 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS 10252-82-1), ensuring laboratory safety and procedural integrity.

This document provides critical safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standard Purpose
Eye Protection Safety glasses with side-shields or chemical safety gogglesANSI Z87.1 / EN 166To prevent eye contact with the powdered chemical, which can cause serious irritation.[1]
Hand Protection Butyl or Neoprene glovesEN 374To prevent skin contact, which can cause irritation. These materials show good to very good resistance against morpholine.[1]
Respiratory Protection N95 (US) or FFP2/FFP3 (EU) filtering facepiece respiratorNIOSH / EN 149To prevent inhalation of the powder, which may cause respiratory tract irritation.[1]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesN/ATo protect skin from accidental spills and contamination.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Before beginning work, assemble all necessary equipment, including spatulas, weighing paper, and sealable containers.

2. Weighing and Transfer:

  • Don personal protective equipment as outlined in the table above.

  • To minimize the generation of airborne dust, carefully dispense the powder from its storage container onto weighing paper or into a vessel. Avoid scooping or pouring actions that could create a dust cloud.

  • Use a spatula for precise transfer.

  • If any powder is spilled, clean it up immediately following the spill response protocol below.

3. Dissolution and Reaction:

  • When adding the solid to a solvent, do so slowly and with gentle agitation to prevent splashing.

  • If heating is required, use a controlled heating mantle and ensure the setup is secure.

4. Post-Handling:

  • Thoroughly clean all equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any unused solid material, contaminated weighing paper, and gloves in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS office.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Required PPE: - Goggles - Gloves - Lab Coat - Respirator prep_safety_equip Verify Eyewash/ Safety Shower Access weigh Weigh Compound Carefully (Avoid Dust Generation) prep_safety_equip->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add to Solvent/Reaction transfer->dissolve clean_equip Clean Contaminated Equipment dissolve->clean_equip dispose_waste Dispose of Waste in Labeled Container clean_equip->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.